WH-4-023
描述
Structure
3D Structure
属性
IUPAC Name |
(2,6-dimethylphenyl) N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTNHSGBRGTFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of WH-4-023: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-023 is a potent, selective, and orally active small molecule inhibitor with a multifaceted mechanism of action. Primarily characterized as a dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src (Src), it also demonstrates significant inhibitory activity against Salt-Inducible Kinases (SIKs). This dual activity allows this compound to modulate critical signaling pathways in both the adaptive and innate immune systems. It functions by competitively binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting subsequent signaling cascades. This guide provides an in-depth overview of its mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Dual Lck/Src Kinase Inhibition
This compound is a potent inhibitor of the Src family kinases Lck and Src, which are pivotal in T-cell receptor (TCR) signaling.[1][2] Lck is essential for the initiation of the TCR signaling cascade, which ultimately leads to T-cell activation, proliferation, and cytokine release. By inhibiting Lck, this compound effectively blocks these downstream effects.[2][3] The compound binds to the ATP-binding site of the kinases, preventing the transfer of phosphate (B84403) to downstream effector proteins.[2]
The signaling pathway begins when the T-cell receptor (TCR) is engaged. Lck, which is associated with the co-receptors CD4 or CD8, becomes activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key adaptor proteins like LAT and SLP-76, initiating multiple downstream pathways that lead to cytokine production (e.g., IL-2) and T-cell proliferation. This compound intervenes at the top of this cascade by inhibiting Lck.
Secondary Mechanism: Inhibition of Salt-Inducible Kinases (SIKs)
In addition to its effects on Src family kinases, this compound is also a potent inhibitor of Salt-Inducible Kinases SIK1, SIK2, and SIK3.[1][4] SIKs play a crucial role in the innate immune system, particularly in macrophage polarization. They act to restrict the production of the anti-inflammatory cytokine IL-10.[1] By inhibiting SIKs, this compound removes this restriction, leading to a significant increase in IL-10 production and a suppression of pro-inflammatory cytokines in macrophages.[1] This mechanism suggests a role for this compound in modulating inflammatory responses and promoting a regulatory, anti-inflammatory macrophage phenotype.[1][3]
Quantitative Data: Inhibitory Profile
This compound exhibits high potency for Lck, Src, and the SIK family kinases, with significantly lower activity against other kinases, demonstrating its selectivity.[4][5]
| Target Kinase | IC₅₀ (nM) | Selectivity vs. Lck |
| Lck | 2 | 1x |
| Src | 6 | 3x |
| SIK1 | 10 | 5x |
| SIK2 | 22 | 11x |
| SIK3 | 60 | 30x |
| p38α | 1,300 | >300x |
| KDR (VEGFR2) | 650 | >300x |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Lck Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay
This cell-free assay is used to determine the inhibitory activity of this compound against Lck kinase.[1][4][6][7]
Methodology:
-
Reaction Mixture: The assay measures the ATP-dependent phosphorylation of a biotinylated gastrin substrate peptide by a GST-Lck kinase domain fusion protein (amino acids 225-509).
-
Component Concentrations:
-
Lck Enzyme: 250 pM
-
Gastrin Peptide Substrate: 1.2 µM
-
ATP: 0.5 µM (approximate Km)
-
-
Buffer Conditions: The reaction is conducted in a buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, and 0.05% BSA.[4][6][7]
-
Incubation: The reaction is initiated in the presence or absence of varying concentrations of this compound.
-
Quenching and Detection: The reaction is stopped by the addition of a detection reagent buffer (50 mM Tris pH 7.5, 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20).[4][6][7]
-
Signal Reading: Phosphorylation is detected by adding Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY) at 0.025 nM and Streptavidin-Allophycocyanin (SA-APC) at 0.0004 mg/mL. The plate is read on a fluorescence plate reader with excitation at 320 nm and emission detection at 615 nm (Europium) and 655 nm (APC).[4][6][7] The HTRF ratio (655nm/615nm) is proportional to the level of substrate phosphorylation.
T-Cell Proliferation and IL-2 Secretion Assay
This cell-based assay assesses the functional impact of this compound on primary T-cell activation.[6]
Methodology:
-
Cell Preparation: T-cells are purified from human peripheral blood lymphocytes (hPBL).
-
Compound Pre-incubation: Purified T-cells (1x10⁵ cells/well) are pre-incubated with or without various concentrations of this compound.
-
Stimulation: T-cells are stimulated with a combination of anti-CD3 and anti-CD28 antibodies to mimic TCR activation.
-
Incubation: Cells are cultured for approximately 20 hours at 37°C in 5% CO₂.
-
IL-2 Quantification: Supernatants are collected, and the concentration of secreted IL-2 is quantified by ELISA.
-
Proliferation Assessment: The remaining cells are pulsed with ³H-thymidine and incubated overnight.
-
Data Analysis: Cells are harvested onto glass fiber filters, and the incorporation of ³H-thymidine into DNA, which is a measure of cell proliferation, is analyzed using a liquid scintillation counter.[6]
Conclusion
The mechanism of action of this compound is characterized by its potent and selective inhibition of key kinases in the immune system. Its primary activity as a dual Lck/Src inhibitor allows it to effectively suppress T-cell activation, a cornerstone of the adaptive immune response. Concurrently, its inhibition of SIK family kinases modulates macrophage activity, promoting an anti-inflammatory phenotype within the innate immune system. This dual-pronged mechanism, supported by robust biochemical and cellular data, establishes this compound as a significant research tool for dissecting immune signaling pathways and as a potential scaffold for the development of novel immunomodulatory therapeutics.
References
WH-4-023: A Potent Dual Inhibitor of Salt Inducible Kinase (SIK) and Src Family Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a small molecule inhibitor that has garnered significant interest in the fields of immunology and oncology due to its potent, low-nanomolar inhibition of Salt Inducible Kinases (SIKs) and Src family kinases (Lck and Src).[1][2] Initially developed as a dual Lck/Src inhibitor, subsequent research has revealed its profound effects on the SIK family of serine/threonine kinases, which are crucial regulators of inflammatory responses and other physiological processes.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways, to support its application in research and drug development.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of its target kinases, thereby blocking their catalytic activity and preventing the phosphorylation of downstream substrates.[2]
Inhibition of Salt Inducible Kinases (SIKs)
The SIK family, comprising SIK1, SIK2, and SIK3, plays a pivotal role in regulating the activity of transcriptional co-activators, primarily the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs). In a basal state, active SIKs phosphorylate CRTCs and HDACs, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins. This prevents them from entering the nucleus and modulating gene expression.
By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs and HDACs. This allows these co-activators to translocate to the nucleus, where they can interact with transcription factors such as CREB (cAMP response element-binding protein) to alter gene expression. A key outcome of this in immune cells, particularly macrophages, is the enhanced transcription of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10), while suppressing the expression of pro-inflammatory cytokines.[3]
Inhibition of Src Family Kinases
As a potent inhibitor of Lck and Src, this compound also impacts signaling pathways crucial for immune cell activation and cancer cell proliferation. Lck is a key kinase in T-cell receptor (TCR) signaling, and its inhibition can modulate T-cell activation. Src is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. Inhibition of Src by this compound has been shown to reduce the phosphorylation of its downstream targets and inhibit the growth of Src-driven cancer cells.[1]
Data Presentation
The inhibitory activity of this compound against its primary kinase targets has been quantified through various in vitro assays. The following tables summarize the available quantitative data.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| SIK1 | 10 | Cell-free assay | [1] |
| SIK2 | 22 | Cell-free assay | [1] |
| SIK3 | 60 | Cell-free assay | [1] |
| Lck | 2 | Cell-free assay | [1] |
| Src | 6 | Cell-free assay | [1] |
| p38α | >300-fold selectivity | Not specified | [1] |
| KDR (VEGFR2) | >300-fold selectivity | Not specified | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments relevant to the study of this compound.
In Vitro SIK Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example based on established kinase assay methodologies, such as the ADP-Glo™ Kinase Assay, and can be adapted for testing this compound against SIK isoforms.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
SIK substrate peptide (e.g., a peptide containing the SIK recognition motif)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the SIK enzyme and substrate peptide in kinase assay buffer to the desired concentrations. The optimal concentrations should be determined empirically.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the assay plate.
-
Add 10 µL of the SIK enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Macrophage Polarization and Cytokine Production Assay
This protocol is based on the methodologies described in the study by Clark et al. (2012) to assess the effect of this compound on macrophage activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for IL-10 and TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or a DMSO control) for 1-2 hours.
-
Macrophage Stimulation: Stimulate the macrophages by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubation: Incubate the cells for a specified period to allow for cytokine production (e.g., 4-24 hours). The optimal time should be determined based on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IL-10 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Generate standard curves for each cytokine.
-
Calculate the concentration of each cytokine in the experimental samples.
-
Compare the cytokine levels in this compound-treated cells to the DMSO-treated controls to determine the effect of the inhibitor on macrophage polarization.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of this compound's function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: SIK Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
References
The Biological Function of WH-4-023 in T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-023 is a potent, orally active small molecule inhibitor targeting the Src family kinases Lck and Src. In the context of T lymphocyte biology, this compound demonstrates significant immunomodulatory activity by intervening in the initial stages of T cell receptor (TCR) signaling. This targeted inhibition ultimately leads to a suppression of T cell activation, proliferation, and cytokine production, highlighting its potential as a therapeutic agent in T cell-mediated inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the biological function of this compound in T cells, including its mechanism of action, effects on key signaling pathways, quantitative data on its inhibitory activities, and detailed experimental protocols.
Introduction to this compound
This compound is a dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src, both critical components of the T cell receptor signaling cascade.[1][2] Lck, in particular, is one of the first signaling molecules activated downstream of the TCR and is essential for initiating the signaling cascade that leads to T cell activation.[3][4] By targeting these upstream kinases, this compound effectively modulates the adaptive immune response.
Mechanism of Action in T Cells
The primary mechanism of action of this compound in T cells is the competitive inhibition of the ATP-binding pocket of Lck and Src kinases.[1] This prevents the autophosphorylation and activation of these kinases, which are crucial for the subsequent phosphorylation of the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the T cell receptor complex.[2][5] The inhibition of Lck and Src by this compound disrupts the entire downstream signaling cascade, leading to a failure in T cell activation.
Signaling Pathways Affected by this compound
The binding of an antigen-presenting cell (APC) to the T cell receptor (TCR) complex initiates a signaling cascade heavily reliant on the activity of Lck and Src. This compound intervenes at the very beginning of this pathway.
-
TCR Engagement and Co-stimulation: Upon engagement of the TCR with an MHC-peptide complex on an APC and co-stimulation through receptors like CD28, Lck is activated.
-
Inhibition of ITAM Phosphorylation: Activated Lck phosphorylates the ITAMs of the CD3 and ζ-chains. This compound blocks this initial, critical phosphorylation step.
-
Downstream Cascade Inhibition: The lack of ITAM phosphorylation prevents the recruitment and activation of ZAP-70, a key downstream kinase. This, in turn, inhibits the activation of phospholipase C-γ1 (PLCγ1), leading to reduced production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Suppression of Transcription Factor Activation: The disruption of this cascade ultimately prevents the activation of key transcription factors such as Nuclear Factor of Activated T cells (NFAT), Activator protein 1 (AP-1), and Nuclear factor kappa B (NF-κB).
-
Functional Consequences: The inhibition of these transcription factors results in the suppression of T cell activation, proliferation, and the production of effector cytokines like Interleukin-2 (IL-2).
Signaling Pathway Diagramdot
References
- 1. Differential T-Cell Antigen Receptor Signaling Mediated by the Src Family Kinases Lck and Fyn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 3. IL-21/23 axis modulates inflammatory cytokines and RANKL expression in RA CD4+ T cells via p-Akt1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of WH-4-023 in Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into distinct functional phenotypes in response to microenvironmental cues. The M1, or classically activated, macrophages are pro-inflammatory, while M2, or alternatively activated, macrophages are associated with anti-inflammatory responses and tissue repair. The dynamic balance between these phenotypes is crucial in health and disease, making macrophage polarization a key therapeutic target. This technical guide provides an in-depth overview of the role of WH-4-023, a potent inhibitor of Salt-Inducible Kinases (SIKs), in modulating macrophage polarization. Through the inhibition of SIKs, this compound promotes a shift towards an anti-inflammatory, M2-like macrophage phenotype, characterized by increased production of interleukin-10 (IL-10) and suppression of pro-inflammatory cytokines. This guide details the underlying signaling pathways, provides representative quantitative data on the effects of SIK inhibition, and outlines comprehensive experimental protocols for studying macrophage polarization in vitro.
Introduction to Macrophage Polarization
Macrophages are highly versatile immune cells that can adopt distinct functional states, a process known as polarization. The two major polarized states are:
-
M1 (Classically Activated) Macrophages: Typically induced by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interferon-gamma (IFN-γ). M1 macrophages are characterized by the production of high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12, IL-23), reactive oxygen species (ROS), and nitric oxide (NO). They play a critical role in host defense against pathogens and in anti-tumor immunity.[1]
-
M2 (Alternatively Activated) Macrophages: Induced by anti-inflammatory cytokines like interleukin-4 (IL-4) and IL-13. M2 macrophages are involved in the resolution of inflammation, tissue repair, and immune regulation. They produce anti-inflammatory cytokines such as IL-10 and transforming growth factor-beta (TGF-β), and express characteristic surface markers like CD206 (mannose receptor) and CD163.[2]
The balance between M1 and M2 macrophage populations is critical for maintaining tissue homeostasis. Dysregulation of this balance is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.
The Role of Salt-Inducible Kinases (SIKs) in Macrophage Polarization
Salt-inducible kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They act as a crucial molecular switch in controlling macrophage polarization.[3][4] SIKs phosphorylate and inactivate the CREB-regulated transcription coactivator 3 (CRTC3).[5] This phosphorylation leads to the sequestration of CRTC3 in the cytoplasm, preventing it from co-activating the transcription factor CREB (cAMP response element-binding protein).[5] In macrophages, this tonic SIK activity suppresses the expression of anti-inflammatory genes, including IL-10.[5][6]
This compound: A Potent SIK Inhibitor
This compound is a small molecule inhibitor of Lck, Src, and importantly, the Salt-Inducible Kinases (SIKs).[7] By inhibiting SIKs, this compound disrupts the phosphorylation of CRTC3, allowing it to translocate to the nucleus and bind to CREB.[5] This CRTC3/CREB complex then drives the transcription of target genes, most notably the potent anti-inflammatory cytokine IL-10.[5] The subsequent autocrine and paracrine signaling of IL-10 promotes the differentiation and maintenance of a regulatory, M2-like macrophage phenotype.[5] This is characterized by a significant increase in IL-10 production and a concomitant suppression of pro-inflammatory cytokines.
While primarily recognized as a Lck/Src and SIK inhibitor, some evidence suggests that this compound may also inhibit Bruton's Tyrosine Kinase (BTK).[7] BTK is another key signaling molecule in immune cells, and its inhibition has also been shown to skew macrophage polarization towards an anti-inflammatory M2 phenotype by reducing pro-inflammatory cytokine secretion and enhancing IL-10 production.[8][9]
Quantitative Data on the Effects of SIK Inhibition on Macrophage Polarization
The following tables summarize quantitative data from studies using potent SIK inhibitors, which are expected to produce effects analogous to this compound. These data illustrate the impact of SIK inhibition on macrophage gene expression and cytokine production.
Table 1: Effect of SIK Inhibition on Macrophage Gene Expression
| Gene | Macrophage Type | Treatment | Fold Change vs. Control | Reference |
| Arg1 (Arginase 1) | Murine BMDM | LPS + SIK inhibitor (HG-9-91-01) | Increased | [5] |
| LIGHT (TNFSF14) | Murine BMDM | LPS + SIK inhibitor (HG-9-91-01) | Increased | [5] |
| SPHK1 (Sphingosine Kinase 1) | Murine BMDM | LPS + SIK inhibitor (HG-9-91-01) | Increased | [5] |
Note: BMDM stands for Bone Marrow-Derived Macrophages. The data presented are representative of the effects of SIK inhibition and may not be from studies using this compound specifically.
Table 2: Effect of SIK Inhibition on Macrophage Cytokine Production
| Cytokine | Macrophage Type | Treatment | Change vs. Control | Reference |
| IL-10 | Murine BMDM | LPS + SIK inhibitor (HG-9-91-01) | Significantly Increased | [5] |
| TNF-α | Murine BMDM | LPS + SIK inhibitor (HG-9-91-01) | Significantly Decreased | [3] |
| IL-12p40 | Murine BMDM | LPS + SIK inhibitor (HG-9-91-01) | Significantly Decreased | [3] |
| IL-6 | Murine BMDM | LPS + SIK inhibitor (HG-9-91-01) | Initially Increased, then Decreased | [3] |
| IL-1β | Human Monocytes | GM-CSF + BTK inhibitor | Decreased | [9] |
Note: The data for IL-1β is from a study using a BTK inhibitor, which may have a similar downstream effect on macrophage polarization as this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on macrophage polarization.
In Vitro Differentiation and Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs)
Objective: To generate M0, M1, and M2 polarized macrophages from murine bone marrow for subsequent treatment with this compound.
Materials:
-
6- to 12-week-old mice (e.g., C57BL/6)
-
DMEM with high glucose, supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete DMEM)
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant murine IFN-γ
-
Lipopolysaccharide (LPS)
-
Recombinant murine IL-4
-
Recombinant murine IL-13
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque
-
70 µm cell strainer
Protocol:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice according to institutional guidelines.
-
Aseptically dissect femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with Complete DMEM.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS.
-
-
Differentiation of M0 Macrophages:
-
Resuspend bone marrow cells in Complete DMEM supplemented with 20 ng/mL M-CSF.
-
Plate the cells in non-tissue culture-treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh M-CSF-containing media on day 3.
-
On day 7, harvest the adherent M0 macrophages by gentle scraping or using a cell lifter.
-
-
Macrophage Polarization and Treatment:
-
Seed the M0 macrophages into appropriate culture plates (e.g., 6-well or 24-well plates).
-
Allow the cells to adhere for 24 hours.
-
To polarize the macrophages, replace the medium with fresh Complete DMEM containing the following stimuli:
-
M1 Polarization: 100 ng/mL IFN-γ and 10 ng/mL LPS.
-
M2 Polarization: 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
Control (M0): No additional stimuli.
-
-
Concurrently with the polarizing stimuli, treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Analysis of Macrophage Polarization
5.2.1. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression of M1 and M2 marker genes.
Protocol:
-
After treatment, lyse the macrophages and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes.
-
M1 Markers: Nos2 (iNOS), Tnf, Il1b, Il6, Il12b.
-
M2 Markers: Arg1, Mrc1 (CD206), Chi3l3 (Ym1), Retnla (Fizz1), Il10.
-
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh, Actb).
-
Calculate the fold change in gene expression using the ΔΔCt method.
5.2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of secreted cytokines in the culture supernatant.
Protocol:
-
Collect the culture supernatants from the treated macrophages.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-12p70, IL-10) using commercially available kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
5.2.3. Flow Cytometry for Surface Marker Analysis
Objective: To analyze the expression of cell surface markers associated with M1 and M2 phenotypes.
Protocol:
-
Harvest the treated macrophages by gentle scraping.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against specific surface markers:
-
M1 Markers: CD80, CD86.
-
M2 Markers: CD206 (Mannose Receptor), CD163.
-
Pan-Macrophage Marker: F4/80 (for murine) or CD68 (for human).
-
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Signaling Pathways and Visualizations
This compound Signaling Pathway in Macrophage Polarization
The primary mechanism by which this compound influences macrophage polarization is through the inhibition of SIKs. This initiates a signaling cascade that ultimately leads to an anti-inflammatory M2-like phenotype.
Caption: this compound signaling pathway in macrophages.
Experimental Workflow for Studying this compound Effects
The following diagram outlines the general experimental workflow for investigating the impact of this compound on macrophage polarization.
Caption: Experimental workflow for macrophage polarization studies.
Conclusion
This compound represents a valuable research tool for studying the intricate mechanisms of macrophage polarization. Its ability to inhibit SIKs and consequently promote an anti-inflammatory, M2-like phenotype highlights a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the immunomodulatory properties of this compound and other related compounds. Further studies are warranted to fully elucidate the dose-dependent effects of this compound on a comprehensive panel of macrophage polarization markers and to explore its therapeutic potential in vivo.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. IL-23-induced macrophage polarization and its pathological roles in mice with imiquimod-induced psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 8. cmsc.confex.com [cmsc.confex.com]
- 9. Inhibition of Bruton’s Tyrosine Kinase (BTK) Prevents Inflammatory Macrophage Differentiation: A Potential Role in RA and SLE - ACR Meeting Abstracts [acrabstracts.org]
The Selectivity Profile of WH-4-023: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
WH-4-023 is a potent and selective dual inhibitor of the Src family kinases, Lck and Src.[1][2][3] This technical guide provides an in-depth overview of its selectivity profile, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile
This compound demonstrates high affinity for Lck and Src, with inhibitory concentrations in the low nanomolar range.[1][2][4] Its selectivity has been established against several other kinases, showing a significantly lower potency for p38α and KDR.[1][3][5] The compound also potently inhibits Salt-Inducible Kinases (SIKs).[2][4][6]
| Target Kinase | IC50 (nM) | Kinase Family | Notes |
| Lck | 2 | Src Family Kinase | Potent inhibition observed in cell-free assays.[2][4][6] |
| Src | 6 | Src Family Kinase | Potent inhibition observed in cell-free assays.[2][4][6] |
| SIK1 | 10 | AMPK-related | Potent inhibition.[2][4][6] |
| SIK2 | 22 | AMPK-related | Potent inhibition.[2][4][6] |
| SIK3 | 60 | AMPK-related | Potent inhibition.[2][4][6] |
| p38α | 1300 | MAPK | >300-fold less sensitive than Lck/Src.[5] |
| KDR (VEGFR2) | 650 | Receptor Tyrosine Kinase | >300-fold less sensitive than Lck/Src.[5] |
Qualitative selectivity information indicates that this compound inhibits protein tyrosine kinases with a Threonine residue at the "gatekeeper" position, including FGF and Ephrin receptors, other Src family members like Yes, and BTK.[4] Conversely, it does not inhibit members of the AMPK-related kinase subfamily that have a larger hydrophobic residue (Methionine or Leucine) at the gatekeeper site.[4]
Experimental Protocols
The primary assay used to determine the inhibitory activity of this compound against Lck is a Homogeneous Time Resolved Fluorescence (HTRF) kinase assay.[4][6]
Lck HTRF Kinase Assay
This assay measures the ATP-dependent phosphorylation of a biotinylated gastrin peptide substrate by the Lck kinase domain (amino acids 225-509).[4][6]
Materials:
-
Lck enzyme (GST-kinase domain fusion)
-
Biotinylated gastrin substrate peptide
-
ATP
-
This compound or other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[4][6]
-
Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20.[6]
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY) and Streptavidin-Allophycocyanin (SA-APC).[6]
Procedure:
-
The inhibitor compound (this compound) is pre-incubated with the Lck enzyme.
-
The kinase reaction is initiated by adding the biotinylated gastrin substrate and ATP. Final concentrations in the assay are typically 250 pM Lck, 1.2 µM gastrin, and 0.5 µM ATP.[4][6]
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is quenched by adding the detection reagent buffer.[4][6]
-
Eu-anti-PY and SA-APC are added to the quenched reaction. The final concentrations are typically 0.025 nM and 0.0004 mg/mL, respectively.[6]
-
The plate is read in a fluorescence plate reader with excitation at 320 nm and emission detection at 615 nm and 655 nm.[6]
Principle: Phosphorylation of the biotinylated substrate by Lck allows for the binding of the Eu-anti-PY antibody. The biotin (B1667282) moiety is bound by SA-APC. When both are bound to the same peptide, the close proximity of the Europium donor and the Allophycocyanin acceptor results in a FRET signal. Inhibition of Lck by this compound prevents substrate phosphorylation, leading to a decrease in the FRET signal.
General Kinase Assay Protocol
Assays for other kinases, such as Src, are performed in a similar manner, with adjustments to the concentrations of the enzyme, substrate peptide, and ATP to suit the specific activity and Michaelis-Menten constants (Km) of the kinase.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Lck and Src in the T-cell receptor signaling pathway.
Caption: Workflow of the Lck Homogeneous Time Resolved Fluorescence (HTRF) assay.
Caption: this compound modulates macrophage polarization by inhibiting SIK.
References
WH-4-023: A Technical Guide for Researchers
CAS Number: 837422-57-8
This technical guide provides an in-depth overview of WH-4-023, a potent and selective dual inhibitor of Lck and Src kinases. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.
Core Compound Information
This compound, with the CAS number 837422-57-8, is a small molecule inhibitor belonging to the 2-aminopyrimidine (B69317) carbamate (B1207046) class.[1][2] It is recognized for its high potency against Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][3][4][5]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2,6-dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate | [3] |
| Molecular Formula | C₃₂H₃₆N₆O₄ | [3][6] |
| Molecular Weight | 568.67 g/mol | [3][4] |
| Appearance | White to beige powder | [7] |
| Solubility | Soluble in DMSO (up to 100 mM) |
Biological Activity and Mechanism of Action
This compound functions as a potent inhibitor of several key kinases, with primary activity against Lck and Src.[1][3][4][5] It also demonstrates inhibitory effects on Salt-Inducible Kinases (SIKs).[1][4] The compound binds to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and preventing the phosphorylation of downstream substrates.[3]
Kinase Inhibitory Profile
The inhibitory activity of this compound has been quantified against a panel of kinases, highlighting its potency and selectivity.
| Target Kinase | IC₅₀ (nM) | Reference |
| Lck | 2 | [1][3][4][5] |
| Src | 6 | [1][3][4][5] |
| SIK1 | 10 | [1][4] |
| SIK2 | 22 | [1][4] |
| SIK3 | 60 | [1][4] |
| p38α | >1,300 | [6] |
| KDR (VEGFR2) | >650 | [6] |
This compound exhibits over 300-fold selectivity for Lck/Src over p38α and KDR.[3][4]
Key Signaling Pathways
Lck and Src are critical components of T-cell receptor (TCR) signaling. Inhibition of these kinases by this compound can modulate T-cell activation and proliferation.
This compound's inhibition of SIKs can influence macrophage polarization. SIKs are known to restrict the formation of regulatory macrophages. By inhibiting SIKs, this compound can promote an anti-inflammatory phenotype.[1]
References
WH-4-023: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
WH-4-023 is a potent and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2] It has demonstrated significant activity in both biochemical and cellular assays, making it a valuable tool for research into immune cell signaling and a potential starting point for therapeutic development. This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is a 2-aminopyrimidine (B69317) carbamate (B1207046) derivative.[3][4] Its chemical identity and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2,6-dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate[5] |
| Synonyms | KIN001-112, KIN112, Dual LCK/SRC inhibitor[5][6] |
| CAS Number | 837422-57-8[1][3][6] |
| Molecular Formula | C32H36N6O4[6] |
| Molecular Weight | 568.67 g/mol [1] |
| Appearance | Solid[1] |
| SMILES | O=C(OC1=C(C)C=CC=C1C)N(C2=CC=C(OC)C=C2OC)C3=NC(NC4=CC=C(N5CCN(C)CC5)C=C4)=NC=C3[1] |
| Solubility | Soluble in DMSO (≥56.9 mg/mL), sparingly soluble in Ethanol (≥2.42 mg/mL with warming), and insoluble in water. |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the Src family kinases Lck and Src. These kinases are critical components of T-cell receptor (TCR) signaling and other cellular pathways. By inhibiting Lck and Src, this compound can effectively modulate T-cell activation and proliferation.[5] The compound also exhibits inhibitory activity against Salt-Inducible Kinases (SIKs).[7]
The inhibitory activity of this compound against various kinases is summarized below:
| Target Kinase | IC50 (nM) |
| Lck | 2[1][4][6] |
| Src | 6[1][4][6] |
| SIK1 | 10[3][7] |
| SIK2 | 22[3][7] |
| SIK3 | 60[3][7] |
| p38α | 1300[4] |
| KDR (VEGFR2) | 650[4] |
This compound demonstrates high selectivity for Lck and Src over other kinases such as p38α and KDR.[1][2][4]
Signaling Pathway Inhibition
This compound exerts its effect by blocking the phosphorylation cascade initiated by Lck and Src at the T-cell receptor. A simplified representation of this pathway is shown below.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the Lck kinase domain.[1][6]
Materials:
-
Lck enzyme (GST-kinase domain fusion, AA 225-509)
-
Biotinylated gastrin peptide substrate
-
ATP
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.05% BSA
-
Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20
-
Streptavidin-Allophycocyanin (SA-APC)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the Lck enzyme to a final concentration of 250 pM.
-
Add the biotinylated gastrin substrate to a final concentration of 1.2 µM.
-
Add this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP to a final concentration of 0.5 µM.
-
Incubate the reaction at room temperature.
-
Stop the reaction by adding the detection reagent.
-
Add SA-APC and Eu-anti-PY to final concentrations of 0.0004 mg/mL and 0.025 nM, respectively.
-
Read the plate in a fluorescence plate reader with excitation at 320 nm and emission at 615 nm and 655 nm.
-
Calculate the ratio of the two emission signals to determine the extent of substrate phosphorylation and subsequently the IC50 of this compound.
T-Cell Proliferation Assay
This cell-based assay assesses the impact of this compound on T-cell proliferation following stimulation of the T-cell receptor.[1]
Materials:
-
Human Peripheral Blood Lymphocytes (hPBLs)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Cell culture medium
-
[3H]-Thymidine
-
Cytokine ELISA kit for IL-2
Procedure:
-
Purify T-cells from hPBLs.
-
Pre-incubate the purified T-cells with various concentrations of this compound or DMSO (vehicle control).
-
Plate the T-cells in 96-well plates (1x10^5 cells/well).
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells for approximately 20 hours at 37°C in 5% CO2.
-
Collect the supernatants to quantify secreted IL-2 using an ELISA kit.
-
Pulse the remaining cells with [3H]-Thymidine and incubate overnight.
-
Harvest the cells and measure the incorporation of [3H]-Thymidine to assess T-cell proliferation.
-
Determine the inhibitory effect of this compound on IL-2 production and T-cell proliferation.
References
in vitro and in vivo studies of WH-4-023
An In-depth Technical Guide on the In Vitro and In Vivo Studies of WH-4-023
Introduction
This compound is a potent and selective dual inhibitor of the Src family kinases, particularly Lck and Src.[1][2] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[3][4] As an orally active compound, this compound serves as a valuable research tool in immunology and oncology for investigating signaling pathways and has potential therapeutic applications in targeting cancers driven by Src/Lck and modulating inflammatory responses.[1][5] This guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, including detailed experimental protocols and visualizations of key pathways and workflows.
In Vitro Studies
The in vitro activity of this compound has been characterized through various biochemical and cellular assays, establishing its potency and selectivity for its primary targets.
Data Presentation: Inhibitory Activity
The inhibitory potency of this compound against a panel of kinases has been quantified, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Target Kinase | IC50 Value | Selectivity Notes |
| Lck | 2 nM | Potent inhibition.[2][3][6][7] |
| Src | 6 nM | Potent inhibition.[2][3][6][7] |
| SIK1 | 10 nM | Potent inhibition.[3][4][6] |
| SIK2 | 22 nM | Potent inhibition.[3][4][6] |
| SIK3 | 60 nM | Potent inhibition.[3][4][6] |
| p38α | 1.3 µM | >300-fold less sensitive than Lck/Src.[1][7] |
| KDR (VEGFR2) | 0.65 µM | >300-fold less sensitive than Lck/Src.[1][7] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are outlined below.
1. Lck Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay is used to determine the direct inhibitory activity of this compound on Lck kinase.
-
Objective: To quantify the ATP-dependent phosphorylation of a substrate peptide by Lck in the presence or absence of the inhibitor.[2][3]
-
Materials:
-
This compound (test compound)[2]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[2][3]
-
Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20.[2][3]
-
Detection Reagents: Streptavidin-allophycocyanin (SA-APC) and europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY).[2][3]
-
-
Procedure:
-
Prepare a reaction mixture containing Lck (final concentration: 250 pM), the gastrin substrate (final concentration: 1.2 µM), and varying concentrations of this compound in the assay buffer.[2][3]
-
Initiate the kinase reaction by adding ATP to a final concentration of 0.5 µM.[2][3]
-
Incubate the reaction at the appropriate temperature and for a set duration.
-
Stop the reaction by adding 160 µL of the detection reagent buffer containing SA-APC (final concentration: 0.0004 mg/mL) and Eu-anti-PY (final concentration: 0.025 nM).[2][3][8]
-
Read the plate in a fluorescence plate reader with excitation at 320 nm and emission at 615 nm and 655 nm to measure the HTRF signal.[2][3]
-
2. T-Cell Proliferation and IL-2 Secretion Assay
This cell-based assay evaluates the effect of this compound on T-cell activation.
-
Objective: To measure the potency of this compound in inhibiting T-cell receptor (TCR) signaling pathways.[2][8]
-
Procedure:
-
Purify human T-cells from peripheral blood lymphocytes.[2][8]
-
Pre-incubate the purified T-cells (1x10⁵ cells/well in a 96-well plate) with or without various concentrations of this compound.[2][8]
-
Stimulate the T-cells with a combination of anti-CD3 and anti-CD28 antibodies.[2][8]
-
Culture the cells for approximately 20 hours at 37°C in 5% CO₂.[2][8]
-
Collect the supernatants and quantify the amount of secreted Interleukin-2 (IL-2) using an ELISA kit.[2][8]
-
To assess cell proliferation, pulse the remaining cells with ³H-thymidine and incubate overnight.[2][8]
-
Harvest the cells onto glass fiber filters and measure the incorporation of ³H-thymidine using a liquid scintillation counter.[8]
-
Mandatory Visualization: Signaling Pathways and Workflows
Caption: this compound inhibits Lck/Src in T-cells and SIKs in macrophages.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Src | TargetMol [targetmol.com]
WH-4-023: A Technical Guide for Immunological and Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a potent and orally active small molecule inhibitor with significant applications in immunology and inflammation research. It functions as a dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src (Src), both members of the Src family of tyrosine kinases.[1][2][3][4] Additionally, this compound demonstrates potent inhibitory activity against Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[2][4][5] This dual activity profile makes this compound a valuable tool for dissecting complex signaling pathways in immune cells and exploring novel therapeutic strategies for inflammatory and autoimmune diseases.
This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and visualizations of the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its biological effects primarily by inhibiting the catalytic activity of Lck, Src, and SIK family kinases.[1][4] It binds to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[1]
-
Lck and Src Inhibition: Lck and Src are crucial for signaling through the T-cell receptor (TCR), leading to T-cell development and activation.[1] By inhibiting these kinases, this compound can effectively modulate T-cell mediated immune responses.[6] In cellular models, it has been shown to reduce the phosphorylation of downstream targets of Src/Lck.[1]
-
SIK Inhibition: The SIK family of kinases plays a role in regulating the polarization of macrophages.[5] Inhibition of SIKs by this compound can promote an anti-inflammatory macrophage phenotype, characterized by increased production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and suppression of pro-inflammatory cytokine secretion.[5][6]
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell-free and cell-based assays. The following tables summarize the key IC50 values.
Table 1: Inhibitory Activity of this compound against Target Kinases (Cell-Free Assays)
| Target Kinase | IC50 (nM) | Reference(s) |
| Lck | 2 | [1][2][3][4][5] |
| Src | 6 | [1][2][3][4][5] |
| SIK1 | 10 | [2][4][5] |
| SIK2 | 22 | [2][4][5] |
| SIK3 | 60 | [2][4][5] |
Table 2: Growth Inhibition Activity of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| EM-2 | Growth inhibition | 0 | [2] |
| LAMA-84 | Growth inhibition | 0.0000038 | [2] |
| EoL-1-cell | Growth inhibition | 0.0000095 | [2] |
Signaling Pathways
The inhibitory actions of this compound impact key signaling cascades in immune cells. The following diagrams illustrate these pathways.
Caption: Inhibition of Lck and Src signaling by this compound in T-cells.
Caption: Inhibition of SIK signaling by this compound in macrophages.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving this compound.
Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This cell-free assay is used to determine the inhibitory activity of compounds against Lck kinase.[2][3][5]
Materials:
-
Lck enzyme (GST-kinase domain fusion, AA 225-509)
-
Biotinylated substrate peptide of gastrin
-
ATP
-
This compound or other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA
-
Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20
-
Streptavidin-Allophycocyanin (SA-APC)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)
-
384-well assay plates
-
Discovery fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.
-
In a 384-well plate, add the Lck enzyme, the biotinylated gastrin substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP. The final concentrations in the assay should be:
-
Lck: 250 pM
-
Gastrin peptide: 1.2 µM
-
ATP: 0.5 µM (near the Km app)
-
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 160 µL of Detection Reagent containing SA-APC and Eu-anti-PY. The final concentrations of the detection reagents should be:
-
SA-APC: 0.0004 mg/mL
-
Eu-anti-PY: 0.025 nM
-
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for signal development.
-
Read the plate on a Discovery fluorescence plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
Calculate the HTRF ratio (665nm/615nm) and determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the Lck HTRF Kinase Assay.
T-Cell Proliferation and Cytokine Production Assay
This cell-based assay assesses the potency of T-cell receptor (TCR) signaling pathway inhibitors.[3][7]
Materials:
-
Human peripheral blood lymphocytes (hPBLs)
-
T-cell purification kit
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
This compound or other test compounds
-
96-well tissue culture plates
-
Cell culture medium
-
³H-thymidine
-
IL-2 ELISA kit
-
Scintillation counter
Procedure:
-
Purify T-cells from hPBLs using a standard T-cell purification kit.
-
Pre-incubate the purified T-cells (1 x 10⁵ cells/well) in a 96-well plate with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies.
-
Culture the cells for approximately 20 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatants to quantify secreted IL-2 using an ELISA kit according to the manufacturer's instructions.
-
To assess T-cell proliferation, pulse the remaining cells in the wells with ³H-thymidine and incubate overnight.
-
Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter.
-
Analyze the data to determine the effect of this compound on IL-2 production and T-cell proliferation.
Conclusion
This compound is a versatile and potent research tool for investigating the roles of Lck, Src, and SIK kinases in immune regulation and inflammatory processes. Its ability to modulate both T-cell and macrophage functions makes it a compound of significant interest for the development of novel therapeutics for a range of immune-mediated diseases. The data and protocols presented in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this compound.
References
A Technical Guide to the Downstream Signaling Targets of WH-4-023
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-023 is a potent, small-molecule inhibitor with a dual-targeting mechanism, primarily acting on the Src-family kinases (SFKs) Lck and Src, and the Salt-Inducible Kinase (SIK) family.[1][2][3] By binding to the ATP-binding pocket of these kinases, this compound effectively blocks their catalytic activity, preventing the phosphorylation of downstream effector molecules.[1] This inhibitory action modulates critical cellular pathways involved in immune signaling, cell growth, and inflammatory responses.[1] This document provides an in-depth technical overview of the downstream signaling targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams of the affected signaling cascades.
Core Signaling Pathways and Downstream Targets
This compound exerts its biological effects by inhibiting two main families of kinases: Src-family kinases and Salt-Inducible Kinases.
Inhibition of Lck/Src Signaling Pathway
Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src are non-receptor tyrosine kinases that are pivotal in T-cell receptor (TCR) signaling. Upon TCR activation, Lck and Src initiate a signaling cascade by phosphorylating downstream substrates, leading to T-cell activation, proliferation, and cytokine release.
This compound is a potent inhibitor of both Lck and Src.[4] By blocking their kinase activity, this compound prevents the phosphorylation of downstream targets, thereby inhibiting T-cell activation and proliferation.[1][4] This makes it a valuable tool for research in immunology and oncology, particularly in the context of Src/Lck-driven cancers and T-cell-mediated inflammatory diseases.[1]
Inhibition of Salt-Inducible Kinase (SIK) Signaling Pathway
This compound also potently inhibits the SIK family of kinases (SIK1, SIK2, and SIK3).[2][5][6] SIKs are members of the AMP-activated protein kinase (AMPK)-related kinase subfamily and play a crucial role in regulating macrophage polarization and inflammatory responses.[1][5] One key downstream target of SIKs is the CREB-regulated transcription coactivator 3 (CRTC3). SIKs phosphorylate CRTC3, which keeps it sequestered in the cytoplasm.
By inhibiting SIKs, this compound prevents the phosphorylation of CRTC3.[3][6] This allows CRTC3 to translocate to the nucleus, where it co-activates transcription factors that drive the expression of anti-inflammatory genes, most notably Interleukin-10 (IL-10).[3][5] Consequently, this compound treatment can increase the production of IL-10 while suppressing the secretion of pro-inflammatory cytokines, demonstrating immunomodulatory activity.[3][5]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency and selectivity.
Table 1: Biochemical IC₅₀ Values of this compound
| Target Kinase | IC₅₀ (nM) | Selectivity vs. p38α/KDR | Source(s) |
| Lck | 2 | >300-fold | [1][4][6] |
| Src | 6 | >300-fold | [1][4][6] |
| SIK1 | 10 | Not specified | [2][5][6] |
| SIK2 | 22 | Not specified | [2][5][6] |
| SIK3 | 60 | Not specified | [2][5][6] |
Table 2: Cellular Growth Inhibition by this compound
| Cell Line | Assay Type | IC₅₀ (µM) | Source(s) |
| LAMA-84 | Growth Inhibition Assay | 0.0000038 | [2] |
| EoL-1-cell | Growth Inhibition Assay | 0.0000095 | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Lck HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This biochemical assay measures the ATP-dependent phosphorylation of a substrate peptide by Lck in the presence of an inhibitor.
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a suitable assay plate containing the following final concentrations:
-
Incubation: Incubate the reaction mixture at room temperature for the specified time to allow for the kinase reaction.
-
Quenching and Detection: Stop the reaction by adding 160 µL of detection reagent.[2][4]
-
Data Acquisition: Read the plate in a fluorescence plate reader with excitation at 320 nm and dual emission at 615 nm (Europium) and 655 nm (APC).[2][7] The HTRF ratio (655nm/615nm) is proportional to the amount of phosphorylated substrate.
Human T-Cell IL-2 Secretion Assay
This cell-based assay assesses the ability of this compound to inhibit T-cell activation by measuring the secretion of Interleukin-2 (IL-2).
Protocol:
-
T-Cell Isolation: Purify primary human T-cells from peripheral blood lymphocytes (hPBL).[7]
-
Compound Pre-incubation: Plate the purified T-cells (1 x 10⁵ cells/well) in 96-well tissue culture plates. Pre-incubate the cells with various concentrations of this compound or a vehicle control.[4][7]
-
T-Cell Stimulation: Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies to the wells to activate the TCR signaling pathway.[4][7]
-
Incubation: Culture the cells for approximately 20 hours at 37°C in a 5% CO₂ incubator.[4][7]
-
IL-2 Quantification: After incubation, carefully collect the cell culture supernatants.
-
ELISA: Quantify the amount of secreted IL-2 in the supernatants using a standard cytokine ELISA (Enzyme-Linked Immunosorbent Assay) protocol.[4][7]
-
(Optional) Proliferation Assay: The remaining cells in the wells can be pulsed with ³H-thymidine overnight to assess the T-cell proliferative response.[7]
Conclusion
This compound is a well-characterized dual inhibitor of Lck/Src and SIK family kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the blockade of downstream phosphorylation events. In the context of Lck/Src, this results in the suppression of T-cell activation and proliferation. In the SIK pathway, its inhibitory action leads to an anti-inflammatory response characterized by increased IL-10 production. The potent and selective nature of this compound, supported by robust quantitative data and well-defined experimental validation, establishes it as a critical research tool for dissecting signaling pathways in immunology and oncology.
References
The Role of WH-4-023 in Sustaining Naïve Pluripotency in Human Embryonic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest to capture and maintain a "naïve" state of pluripotency in human embryonic stem cells (hESCs), which closely mirrors the pre-implantation epiblast, has led to the development of specialized culture conditions. A key component in several of these cocktails is the small molecule WH-4-023. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role within the broader context of pluripotency-sustaining inhibitor cocktails, and detailed protocols for its application. We present collated quantitative data on its effects on pluripotency markers and outline the critical signaling pathways involved, offering a comprehensive resource for researchers working to harness the potential of naïve hESCs.
Introduction to this compound
This compound is a potent and selective dual inhibitor of the Src family kinases (SFKs), Lck and Src.[1][2] In the context of stem cell biology, it is a crucial ingredient in chemical cocktails, such as the "5i/L/A" medium, designed to induce and maintain a naïve state of pluripotency in hESCs.[3] This naïve state is characterized by distinct molecular and cellular features, including specific gene expression profiles, a unique epigenetic landscape, and dome-shaped colony morphology.[1]
Mechanism of Action
This compound exerts its biological effects by targeting the ATP-binding site of Lck and Src, thereby preventing their kinase activity. SFKs are non-receptor tyrosine kinases that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and adhesion. In hESCs, the inhibition of Src family kinase activity by this compound is essential for preventing differentiation and sustaining the self-renewal of naïve pluripotent cells.[1][4]
Quantitative Data on this compound and Naïve Pluripotency
The efficacy of this compound, as part of inhibitor cocktails, in maintaining naïve pluripotency has been quantified through various molecular assays. The following tables summarize the inhibitory activity of this compound and its impact on the expression of key pluripotency markers.
Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Selectivity vs. p38α | Selectivity vs. KDR |
| Lck | 2 | >300-fold | >300-fold |
| Src | 6 | >300-fold | >300-fold |
| SIK1 | 10 | Not Reported | Not Reported |
| SIK2 | 22 | Not Reported | Not Reported |
| SIK3 | 60 | Not Reported | Not Reported |
| p38α | 1300 | - | - |
| KDR | 650 | - | - |
Table 1: Summary of the in vitro inhibitory concentrations (IC₅₀) of this compound against various kinases. Data sourced from multiple commercial suppliers and research articles.[1][2][4]
Effect on Pluripotency Gene Expression in 5i/L/A Medium
The 5i/L/A cocktail, containing this compound, significantly alters the transcriptional landscape of hESCs, promoting a shift from a "primed" to a "naïve" state.
| Gene | Marker Type | Relative Expression (Naïve vs. Primed) |
| Naïve Markers | ||
| KLF17 | Naïve | Upregulated |
| DNMT3L | Naïve | Upregulated |
| DPPA3 | Naïve | Upregulated |
| DPPA5 | Naïve | Upregulated |
| Primed Markers | ||
| SFRP2 | Primed | Downregulated |
| VIM | Primed | Downregulated |
| ZIC2 | Primed | Downregulated |
Table 2: Qualitative summary of changes in gene expression for key naïve and primed pluripotency markers in H9 hESCs cultured in 5i/L/A medium. This table is based on graphical data presented in scientific literature.[1]
Cell Surface Marker Expression in 5i/L/A Medium
Flow cytometry analysis reveals a distinct cell surface marker profile for hESCs cultured in 5i/L/A medium.
| Marker | Expression in Naïve State |
| CD75 | Positive |
| SUSD2 | Positive |
Table 3: Expression of naïve-specific cell surface markers in hESCs after conversion to a naïve state using 5i/L/A medium.[5]
Signaling Pathways in Naïve Pluripotency Maintenance
The maintenance of naïve pluripotency is a complex process governed by a delicate balance of signaling pathways. The 5i/L/A cocktail, which includes this compound, is designed to simultaneously inhibit multiple pro-differentiation pathways.
Figure 1: Signaling Pathways Modulated by the 5i/L/A Cocktail. This diagram illustrates how this compound and other small molecules in the 5i/L/A medium target key signaling nodes to support the core pluripotency network and maintain the naïve state.
Experimental Protocols
The following protocols are adapted from established methods for the conversion of primed hESCs to a naïve state using the 5i/L/A cocktail.[1]
Preparation of 5i/L/A Medium
Basal Medium:
-
DMEM/F12 (50%)
-
Neurobasal (50%)
-
N2 Supplement (1x)
-
B27 Supplement (1x)
-
Penicillin-Streptomycin (1x)
-
GlutaMAX (1x)
-
2-Mercaptoethanol (0.1 mM)
Small Molecule Inhibitors and Growth Factors (Final Concentrations):
-
This compound (Src inhibitor): 1 µM
-
PD0325901 (MEK inhibitor): 1 µM
-
CHIR99021 (GSK3 inhibitor): 3 µM
-
Y-27632 (ROCK inhibitor): 10 µM
-
Gö6983 (PKC inhibitor): 2 µM
-
Human Leukemia Inhibitory Factor (LIF): 10 ng/mL
-
Activin A: 20 ng/mL
Note: Small molecule inhibitors are typically dissolved in DMSO to create concentrated stock solutions, which are then diluted into the basal medium.
Primed-to-Naïve Conversion of hESCs
This protocol outlines the key steps for transitioning hESCs from a primed to a naïve state.
References
- 1. Induction of Human Naïve Pluripotency Using 5i/L/A Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src-family Tyrosine Kinase Activities are Essential for Differentiation of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Src family of tyrosine kinases is important for embryonic stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the signaling requirements for naive human pluripotency by high-throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Criteria for Defining the Naive Human Pluripotent State - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WH-4-023 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a potent and selective dual inhibitor of the Src-family kinases Lck and Src, with IC50 values of 2 nM and 6 nM, respectively.[1][2][3][4][5] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs), with IC50 values of 10 nM, 22 nM, and 60 nM for SIK1, SIK2, and SIK3, respectively.[1][2][5] This selectivity makes this compound a valuable tool for studying the roles of these kinases in various signaling pathways, including T-cell activation and macrophage polarization.[6] In naive human pluripotent stem cells, this compound is used in combination with other small molecules to support self-renewal.[2][5][7]
These application notes provide detailed protocols for the dissolution and preparation of this compound for use in in vitro assays, ensuring reliable and reproducible experimental outcomes.
Data Presentation
Chemical Properties and Solubility
This compound is a crystalline solid that is soluble in organic solvents but insoluble in water.[1][6] For in vitro experiments, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[8][9] It is crucial to use anhydrous, high-purity DMSO, as the presence of moisture can reduce the solubility of the compound.[3][4]
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥56.9 mg/mL (≥100 mM)[1][2] | Fresh, anhydrous DMSO is recommended.[3][4] Sonication or warming to 37°C can aid dissolution.[1] |
| Ethanol | ≥2.42 mg/mL (~4.25 mM) | Gentle warming and sonication may be required.[1] |
| Water | Insoluble[1][6] | |
| DMF | 25 mg/mL (~44 mM)[10] |
Note: The molecular weight of this compound is 568.67 g/mol .[2] Batch-specific variations in hydration may slightly alter the molecular weight and, consequently, the volumes required for stock solution preparation.[2]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.69 mg of this compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 5.69 mg, add 1 mL of DMSO.
-
Dissolution:
-
Aliquotting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3] It is recommended to use the solution soon after preparation and avoid long-term storage if possible.[1]
-
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous-based cell culture medium for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium or assay buffer
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to perform an intermediate dilution of the stock solution. For example, dilute the 10 mM stock solution 1:10 in sterile cell culture medium to create a 1 mM intermediate stock.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For instance, to obtain a final concentration of 1 µM in 1 mL of medium, add 1 µL of the 1 mM intermediate stock.
-
Mixing and Application: Gently mix the final working solution by pipetting or inverting the tube. Ensure the solution is homogenous before adding it to the cells.
-
DMSO Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathways inhibited by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. cellgs.com [cellgs.com]
- 8. This compound | Src | TargetMol [targetmol.com]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for WH-4-023 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a potent and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2][3][4][5] These cytoplasmic tyrosine kinases are members of the Src family and are critical components of T-cell receptor (TCR) signaling, playing a pivotal role in T-cell development and activation.[4] this compound exerts its inhibitory effect by competing with ATP for the binding site on the kinases, thereby blocking their catalytic activity and preventing the phosphorylation of downstream substrates.[4] This compound also demonstrates potent inhibition of Salt-Inducible Kinases (SIKs), suggesting broader applications in modulating inflammatory responses and macrophage polarization.[2][3][4] With high selectivity over other kinases like p38α and KDR, this compound serves as a valuable tool for studying kinase signaling in immunology and oncology.[1][3][5][6]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Lck and Src kinases. By binding to the ATP-binding pocket of these kinases, it prevents the transfer of a phosphate (B84403) group from ATP to their protein substrates. This action effectively blocks the downstream signaling cascades that are dependent on the activity of Lck and Src.
Signaling Pathway Diagram
Caption: Lck/Src Signaling Pathway Inhibition by this compound.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity |
| Lck | 2 | High |
| Src | 6 | High |
| SIK1 | 10 | High |
| SIK2 | 22 | High |
| SIK3 | 60 | High |
| p38α | 1300 | >300-fold vs Lck/Src |
| KDR | 650 | >300-fold vs Lck/Src |
Data compiled from multiple sources.[1][2][3][5][6]
Table 2: Cellular Activity of this compound
| Cell Line/Assay Type | IC50 (µM) | Description |
| Human T-cells (anti-CD3/CD28 induced IL-2 secretion) | 1.9 | Inhibition of T-cell activation.[1] |
| EM-2 (Growth inhibition assay) | 0 | Inhibition of human EM-2 cell growth in a cell viability assay.[5] |
| LAMA-84 (Growth inhibition assay) | 0.0000038 | Inhibition of human LAMA-84 cell growth in a cell viability assay.[5] |
Experimental Protocols
1. Lck Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound against Lck kinase.
Materials:
-
This compound
-
Lck enzyme (GST-kinase domain fusion, AA 225-509)
-
Biotinylated substrate peptide of gastrin
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA
-
Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20
-
Streptavidin-Allophycocyanin (SA-APC)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)
-
384-well low-volume plates
-
Fluorescence plate reader with HTRF capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of Lck enzyme solution to each well to a final concentration of 250 pM.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated gastrin peptide (final concentration 1.2 µM) and ATP (final concentration 0.5 µM) in Assay Buffer.
-
The final reaction volume will be 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Quenching and Detection:
-
Stop the reaction by adding 10 µL of Detection Reagent Buffer containing SA-APC (final concentration 0.0004 mg/mL) and Eu-anti-PY (final concentration 0.025 nM).
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.
-
-
Data Acquisition: Read the plate on a fluorescence plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the HTRF ratio (665 nm/615 nm) * 10,000. The percent inhibition is calculated relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
Caption: HTRF Kinase Assay Workflow.
2. Cellular Assay: Inhibition of T-Cell Activation
This protocol assesses the potency of this compound in a cellular context by measuring the inhibition of IL-2 secretion from stimulated human T-cells.[1][7]
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
96-well tissue culture plates
-
IL-2 ELISA kit
-
[³H]-thymidine
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate T-cells from human peripheral blood lymphocytes.
-
Compound Treatment:
-
Seed T-cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies to the wells.
-
-
Incubation: Culture the cells for approximately 20 hours at 37°C in a 5% CO₂ incubator.
-
IL-2 Measurement:
-
After incubation, carefully collect the cell culture supernatants.
-
Quantify the amount of secreted IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Proliferation Assay (Optional):
-
To the remaining cells in the wells, add [³H]-thymidine and incubate overnight.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter to assess T-cell proliferation.
-
-
Data Analysis: Calculate the percent inhibition of IL-2 secretion and proliferation for each concentration of this compound relative to the stimulated control. Determine the IC50 values.
Solubility and Storage
-
Solubility: this compound is soluble in DMSO at ≥ 56.9 mg/mL and in ethanol (B145695) at ≥ 2.42 mg/mL with gentle warming.[2] It is insoluble in water.[2]
-
Storage: Store this compound as a solid at -20°C.[3] Stock solutions in DMSO can be stored at -20°C for several months.[2] It is recommended to use freshly prepared solutions for experiments.[2]
Disclaimer: These protocols are intended for research use only by qualified personnel. Please refer to the original publications for more detailed information.[1][2] MedChemExpress has not independently confirmed the accuracy of these methods.[1]
References
WH-4-023 Application in Western Blot for Phosphorylated Src (pSrc)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a potent and selective dual inhibitor of the Src family kinases, Lck and Src.[1][2] It demonstrates significant potential as a research tool in oncology, immunology, and cell signaling biology.[2] This document provides detailed application notes and a comprehensive protocol for the use of this compound in Western blotting to specifically analyze the phosphorylation status of Src (pSrc), a key indicator of its activation state. Understanding the modulation of Src phosphorylation by this compound is critical for investigating its mechanism of action and its therapeutic potential in various disease models.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of Src kinases, which blocks their catalytic activity.[2] This inhibition prevents the autophosphorylation of Src at tyrosine 416 (Y416) in the activation loop, a critical step for its full enzymatic activity. Consequently, downstream signaling pathways regulated by Src, which are involved in cell proliferation, survival, migration, and invasion, are attenuated.[3]
Quantitative Data Summary
The inhibitory activity of this compound against Src and related kinases has been quantified in various studies. The following table summarizes the key IC50 values, providing a reference for its potency and selectivity.
| Kinase | IC50 (nM) | Assay Type | Reference |
| Lck | 2 | Cell-free | [1][4][5][6] |
| Src | 6 | Cell-free | [1][4][5][6] |
| SIK1 | 10 | Not Specified | [4][5][6] |
| SIK2 | 22 | Not Specified | [4][5][6] |
| SIK3 | 60 | Not Specified | [4][5][6] |
| p38α | >1,300 | Not Specified | [7] |
| KDR (VEGFR2) | >650 | Not Specified | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.
Src Signaling Pathway Inhibition by this compound.
Western Blot Workflow for pSrc Detection.
Detailed Experimental Protocol: Western Blot for pSrc
This protocol provides a step-by-step guide for assessing the inhibitory effect of this compound on Src phosphorylation in a cellular context.
Materials and Reagents
-
Cell Lines: Select a cell line with detectable levels of pSrc (e.g., MDA-MB-231 breast cancer cells).[3]
-
This compound: Prepare a 10 mM stock solution in DMSO.[3] Store at -20°C.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): 1X solution, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors is recommended to preserve phosphorylation states.[3][8]
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit).
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for Src (~60 kDa).
-
Running Buffer: (e.g., Tris-Glycine-SDS).
-
Transfer Buffer: (e.g., Towbin buffer).
-
PVDF Membrane: 0.45 µm pore size.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background.[8]
-
Primary Antibodies:
-
Rabbit anti-phospho-Src (Tyr416) antibody.
-
Mouse or Rabbit anti-total Src antibody (for normalization).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: (e.g., ECL).
-
Imaging System: For capturing chemiluminescent signals.
Cell Culture and Treatment
-
Culture cells to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined duration (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.[3] The optimal treatment time and concentration should be determined empirically for each cell line and experimental condition.
Sample Preparation
-
After treatment, wash the cells twice with ice-cold PBS.[3]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add 4X Laemmli sample buffer to the normalized protein samples to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[3]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.[3]
Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[3]
-
Incubate the membrane with the primary antibody against pSrc (Y416) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[3][9]
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.[3]
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Normalization: To accurately quantify the inhibition of Src phosphorylation, it is crucial to normalize the pSrc signal.
-
Strip the membrane and re-probe with an antibody for total Src.
-
Subsequently, probe for a loading control like β-actin to ensure equal protein loading.[3]
-
-
Quantify the band intensities using densitometry software. The level of phosphorylated Src should be expressed as a ratio of pSrc to total Src, which is then normalized to the loading control.[3]
Conclusion
This document provides a comprehensive guide for utilizing this compound as an inhibitor of Src phosphorylation in Western blot analysis. By following the detailed protocol and considering the provided quantitative data and pathway information, researchers can effectively investigate the cellular effects of this compound and its potential applications in drug development. Adherence to best practices for Western blotting of phosphorylated proteins, such as the use of phosphatase inhibitors and appropriate blocking agents, is critical for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of WH-4-023 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a potent and selective dual inhibitor of Lck and Src kinases, with additional inhibitory activity against Salt-Inducible Kinases (SIKs).[1][2][3][4][5] The Src family of kinases (SFKs), including Lck and Src, are non-receptor tyrosine kinases that play critical roles in regulating cell proliferation, survival, and migration. Aberrant activation of SFKs is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[1][2] Signal Transducer and Activator of Transcription 3 (STAT3) is a key downstream effector of Src signaling, and its activation is associated with tumor progression and drug resistance.[6][7][8][9] Lck has been shown to directly phosphorylate and activate STAT3.[6] SIKs, on the other hand, have been implicated in the regulation of inflammatory responses and may also influence STAT3 signaling, with SIK1 capable of repressing STAT3 activity.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, focusing on apoptosis, cell cycle progression, and the phosphorylation status of STAT3.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Apoptosis Analysis via Annexin V/Propidium Iodide Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| Positive Control | - |
Table 2: Cell Cycle Analysis via Propidium Iodide Staining
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control | - |
Table 3: STAT3 Phosphorylation Analysis
| Treatment Group | Concentration (µM) | % p-STAT3 (Tyr705) Positive Cells | Median Fluorescence Intensity (MFI) of p-STAT3 |
| Vehicle Control | 0 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., IL-6) | - |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol is for the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][10][11][12]
Materials:
-
Cells of interest
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis if desired.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (containing floating/apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the supernatant and the detached cells.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using Propidium Iodide (PI) staining of DNA.[7][9][13][14]
Materials:
-
Cells of interest
-
This compound (and appropriate vehicle)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI Staining Solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
Acquire data on a linear scale for the PI signal.
-
Protocol 3: Analysis of Intracellular Phospho-STAT3 (Tyr705)
This protocol is for the detection of phosphorylated STAT3 at tyrosine 705 in cells treated with this compound.[15][16][17][18]
Materials:
-
Cells of interest
-
This compound (and appropriate vehicle)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer)
-
Fluorochrome-conjugated anti-p-STAT3 (Tyr705) antibody
-
Isotype control antibody
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A positive control for STAT3 phosphorylation (e.g., IL-6 stimulation) should be included.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Resuspend the cells in Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge and remove the fixation buffer.
-
-
Permeabilization:
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer (e.g., 90% methanol) and incubate on ice for 30 minutes.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Staining:
-
Resuspend the permeabilized cells in 100 µL of PBS with 1% BSA.
-
Add the anti-p-STAT3 (Tyr705) antibody or the isotype control at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with PBS containing 1% BSA.
-
Analysis:
-
Resuspend the cells in an appropriate volume of PBS for flow cytometry.
-
Analyze the samples on a flow cytometer.
-
References
- 1. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 2. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 5. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Src-family kinase Lck can induce STAT3 phosphorylation and DNA binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What are SIK3 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 14. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellgs.com [cellgs.com]
- 16. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WH-4-023 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a potent and selective dual inhibitor of the Src-family kinases Lck and Src.[1][2] It also demonstrates significant inhibitory activity against the Salt-Inducible Kinase (SIK) family (SIK1, SIK2, and SIK3).[1] Src and Lck are non-receptor tyrosine kinases that are critical components of signaling pathways regulating cell proliferation, survival, migration, and adhesion.[3][4] Dysregulation of Src and Lck activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention. The SIK family of serine/threonine kinases plays a crucial role in regulating various cellular processes, and their dysregulation has also been implicated in cancer.[5]
The complexity and redundancy of cancer cell signaling pathways often lead to resistance to single-agent targeted therapies.[6] A promising strategy to overcome this challenge is the use of combination therapies that target multiple nodes within the oncogenic signaling network.[6] Combining this compound with other kinase inhibitors offers a rational approach to achieve synergistic anti-cancer effects by co-targeting parallel survival pathways, downstream effectors, or feedback mechanisms. For instance, preclinical studies have shown that combining Src inhibitors with inhibitors of the epidermal growth factor receptor (EGFR) or MEK can lead to synergistic anti-tumor activity.[7][8] Similarly, SIK inhibitors have shown potential for synergistic combinations with PARP inhibitors and conventional chemotherapy.[9]
These application notes provide a summary of the known quantitative data for this compound, a generalized protocol for evaluating its synergistic potential with other kinase inhibitors, and visualizations of the relevant signaling pathways to guide further research.
Data Presentation
Table 1: Inhibitory Activity of this compound against Target Kinases
| Target Kinase | IC50 (nM) | Assay Type |
| Lck | 2 | Cell-free assay |
| Src | 6 | Cell-free assay |
| SIK1 | 10 | Cell-free assay |
| SIK2 | 22 | Cell-free assay |
| SIK3 | 60 | Cell-free assay |
| p38α | 1300 | Cell-free assay |
| KDR (VEGFR2) | 650 | Cell-free assay |
Data compiled from multiple sources.[1][2]
Signaling Pathways and Rationale for Combination Therapy
To effectively design combination therapies, it is crucial to understand the signaling pathways in which the drug targets are involved. The following diagrams illustrate the key pathways regulated by Lck, Src, and SIK, highlighting potential nodes for synergistic co-inhibition.
Caption: Lck signaling pathway in T-cell activation.
Caption: Src signaling downstream of RTKs and integrins.
Caption: SIK signaling pathway and its downstream effectors.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound with a Second Kinase Inhibitor
This protocol describes a general method for determining the synergistic, additive, or antagonistic effects of this compound in combination with another kinase inhibitor on the proliferation of cancer cell lines using a colorimetric cell viability assay (e.g., MTT or XTT).
Workflow Diagram:
Caption: Workflow for in vitro synergy testing.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Second kinase inhibitor (Inhibitor X)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: a. Prepare 10 mM stock solutions of this compound and Inhibitor X in DMSO. b. Perform serial dilutions of each stock solution in culture medium to create a range of concentrations (e.g., 8-point dilution series centered around the known or estimated IC50 value of each drug).
-
Cell Treatment: a. Design a dose-response matrix plate layout. Include wells for:
- Vehicle control (medium with DMSO)
- This compound alone (at various concentrations)
- Inhibitor X alone (at various concentrations)
- Combination of this compound and Inhibitor X at various concentration ratios. b. Add 100 µL of the appropriate drug dilutions to the corresponding wells. c. Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay (MTT): a. After the incubation period, add 20 µL of 5 mg/mL MTT reagent to each well. b. Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible. c. Carefully remove the medium from each well. d. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment relative to the vehicle control. b. Analyze the dose-response data to determine the IC50 value for each drug alone and in combination. c. Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
Protocol 2: Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol provides a method for the in vitro determination of the inhibitory activity of compounds against Lck kinase.[2][9]
Materials:
-
Recombinant Lck enzyme (GST-kinase domain fusion)
-
Biotinylated substrate peptide (e.g., biotin-gastrin)
-
ATP
-
Assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.05% BSA)
-
Detection reagents:
-
Europium-conjugated anti-phosphotyrosine antibody (Eu-anti-PY)
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
Detection buffer (50 mM Tris pH 7.5, 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20)
-
This compound and other test compounds
-
Low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: a. Prepare serial dilutions of this compound in DMSO, and then further dilute in the assay buffer.
-
Kinase Reaction: a. To each well of a 384-well plate, add the test compound. b. Add the Lck enzyme (final concentration ~250 pM). c. Add the biotinylated substrate peptide (final concentration ~1.2 µM). d. Initiate the kinase reaction by adding ATP (final concentration ~0.5 µM). e. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding the detection buffer containing Eu-anti-PY and SA-APC. b. Incubate at room temperature for 60 minutes to allow for binding.
-
Data Acquisition: a. Read the plate in an HTRF-compatible microplate reader with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm * 10,000). b. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the roles of Lck, Src, and SIK kinases in cancer biology. The provided application notes and protocols offer a framework for exploring the therapeutic potential of this compound in combination with other kinase inhibitors. The rationale for such combinations is strong, grounded in the interconnectedness of oncogenic signaling pathways. While specific preclinical data on this compound combinations are currently limited, the general protocols outlined here can be adapted to systematically evaluate synergistic interactions and guide the development of novel and more effective cancer therapies.
References
- 1. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Roles of salt‑inducible kinases in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SRC and MEK Co-inhibition Synergistically Enhances the Anti-tumor Effect in Both Non-small-cell Lung Cancer (NSCLC) and Erlotinib-Resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies of WH-4-023 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a potent, orally bioavailable small molecule inhibitor targeting Lymphocyte-specific protein tyrosine kinase (Lck), Proto-oncogene tyrosine-protein kinase Src, and Salt-inducible kinases (SIKs).[1] Its dual-action mechanism suggests therapeutic potential in both oncology and inflammatory diseases. These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models, covering experimental design, methodologies for efficacy and pharmacodynamic studies, and data presentation guidelines.
Mechanism of Action
This compound exhibits potent inhibitory activity against Lck and Src, with IC50 values of 2 nM and 6 nM, respectively, in cell-free assays.[1][2] It also demonstrates potent inhibition of the SIK family of kinases, with IC50 values of 10 nM, 22 nM, and 60 nM for SIK1, SIK2, and SIK3, respectively.[1] This multi-targeted profile allows this compound to modulate key signaling pathways involved in cell growth, survival, and immune responses.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | ||
| Lck (cell-free) | 2 nM | [1][2] |
| Src (cell-free) | 6 nM | [1][2] |
| SIK1 (cell-free) | 10 nM | [1] |
| SIK2 (cell-free) | 22 nM | [1] |
| SIK3 (cell-free) | 60 nM | [1] |
| Recommended Cell Lines for Xenograft | Inoculation Number | Reference |
| Src/Lck Dependent | ||
| GTL-16 (Gastric Carcinoma) | 5 x 10^6 cells/mouse | [3] |
| HL-60 (Leukemia) | 0.2-2 x 10^6 cells/mouse | [1][4] |
| K-562 (Leukemia) | 0.2-2 x 10^6 cells/mouse | [5] |
| MOLM-13 (Leukemia) | 0.2-2 x 10^6 cells/mouse | [4][5] |
| SIK Dependent | ||
| SKOV3ip (Ovarian Cancer) | 1 x 10^6 cells/mouse | |
| OVCAR8 (Ovarian Cancer) | 5 x 10^6 cells/mouse | |
| MDA-MB-231 (Breast Cancer) | 5 x 10^6 cells/mouse | [6] |
| MCF-7 (Breast Cancer) | 5 x 10^6 cells/mouse | [6] |
| In Vivo Dosing (Oral Gavage) | Dose Range | Reference |
| This compound (suggested starting range) | 10 - 50 mg/kg, daily | Based on similar kinase inhibitors |
| Pharmacodynamic Biomarkers | Tissue | Assay |
| Phospho-Src (Tyr416) | Tumor, PBMCs | Western Blot, ELISA |
| Phospho-CRTC3 (Ser329) | Tumor, Spleen, PBMCs | Western Blot, ELISA |
Experimental Protocols
I. In Vivo Efficacy Study in Xenograft Mouse Models
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or 5% DMSO + 30% PEG300 + 5% Tween 80 in saline)
-
Selected cancer cell line (see table above)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Matrigel (optional)
-
Sterile PBS, cell culture medium, and standard cell culture reagents
-
Calipers for tumor measurement
-
Animal scale
2. Procedure:
-
Cell Preparation: Culture selected cancer cells in their recommended medium. Harvest cells during the exponential growth phase and resuspend in sterile PBS at the desired concentration (see table above). A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
-
Treatment Administration: Administer this compound or vehicle daily via oral gavage.
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size (e.g., 2000 mm³), if there is >20% body weight loss, or if other signs of distress are observed.
-
Tissue Collection: At the endpoint, collect tumors, blood (for plasma), and other relevant organs for pharmacodynamic and histological analysis.
II. In Vivo Anti-Inflammatory Efficacy Study (LPS-Induced Cytokine Storm Model)
This protocol evaluates the anti-inflammatory effects of this compound in a model of acute systemic inflammation.
1. Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS)
-
6-8 week old male C57BL/6 mice
-
Sterile saline
-
ELISA kits for TNF-α and IL-10
2. Procedure:
-
Acclimation: Acclimate mice for at least one week before the experiment.
-
Treatment Groups (n=6-8 mice per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: this compound (e.g., 25 mg/kg) + LPS
-
Group 4: this compound (e.g., 50 mg/kg) + LPS
-
-
Dosing: Administer this compound or vehicle via oral gavage.
-
LPS Challenge: One hour after treatment, inject LPS (e.g., 1 mg/kg) intraperitoneally. Inject saline in the control group.
-
Blood Collection: At 2 and 6 hours post-LPS injection, collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Cytokine Analysis: Measure TNF-α and IL-10 levels in the plasma using ELISA kits according to the manufacturer's instructions.
III. Pharmacodynamic Biomarker Analysis
A. Western Blot for Phospho-Src (Tyr416)
1. Materials:
-
Tumor tissue or peripheral blood mononuclear cells (PBMCs)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Src (Tyr416), Mouse anti-total-Src, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
-
Imaging system
2. Procedure:
-
Sample Preparation: Homogenize tumor tissue or lyse PBMCs in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-Src (Tyr416) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect with ECL reagent.
-
-
Normalization: Strip the membrane and re-probe for total Src and β-actin as loading controls.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-Src signal to total Src and then to the loading control.
B. ELISA for Phospho-CRTC3
Commercial ELISA kits are available for the detection of total and phosphorylated CRTC3. Follow the manufacturer's instructions for the specific kit used. A general workflow is provided below.
1. Materials:
-
Tumor lysate, spleen lysate, or PBMC lysate
-
Phospho-CRTC3 ELISA kit (e.g., specific for Ser329 phosphorylation)
-
Microplate reader
2. Procedure:
-
Sample Preparation: Prepare tissue or cell lysates as described for Western blotting, ensuring the use of phosphatase inhibitors.
-
ELISA Assay:
-
Add standards and samples to the pre-coated microplate.
-
Incubate with the detection antibody.
-
Add the HRP-conjugated secondary antibody.
-
Add the substrate and stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of phospho-CRTC3 in the samples based on the standard curve.
IV. Toxicity Assessment
1. Clinical Observations:
-
Monitor mice daily for changes in behavior (lethargy, hyperactivity), appearance (piloerection, hunched posture), and any signs of distress.
2. Body Weight:
-
Measure body weight at least twice a week. A sustained loss of more than 20% of initial body weight is a common endpoint.
3. Hematology and Clinical Chemistry:
-
At the study endpoint, collect blood for a complete blood count (CBC) and analysis of serum chemistry panels to assess for potential hematological, liver, or kidney toxicity.
4. Histopathology:
-
Collect major organs (liver, kidney, spleen, heart, lungs) at necropsy, fix in 10% neutral buffered formalin, and process for histopathological examination to identify any treatment-related microscopic changes.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo investigation of this compound in mouse models. The selection of appropriate tumor models and inflammatory assays, coupled with robust pharmacodynamic biomarker analysis and careful toxicity monitoring, will be crucial in elucidating the therapeutic potential of this novel multi-kinase inhibitor. The provided diagrams and structured protocols are intended to facilitate the design and execution of these preclinical studies.
References
- 1. HL-60 Xenograft Model | Xenograft Services [xenograft.net]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying T Cell Activation with WH-4-023
For Researchers, Scientists, and Drug Development Professionals
Introduction
T cell activation is a critical process in the adaptive immune response, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancer. The T cell receptor (TCR) signaling pathway, which governs T cell activation, is initiated by the activation of Src-family kinases, primarily Lymphocyte-specific protein tyrosine kinase (Lck) and FYN. WH-4-023 is a potent, orally active dual inhibitor of Lck and Src kinases.[1] This selectivity makes this compound a valuable tool for dissecting the roles of these kinases in T cell activation and for exploring their potential as therapeutic targets.
These application notes provide detailed protocols for utilizing this compound to study its effects on T cell proliferation, cytokine secretion, and the expression of activation markers.
Mechanism of Action of this compound in T Cell Activation
Upon engagement of the T cell receptor (TCR) with an antigen-presenting cell (APC), Lck, which is associated with the CD4 or CD8 co-receptors, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another key kinase, ZAP-70, which is subsequently activated and initiates downstream signaling cascades. These cascades ultimately lead to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T cell proliferation, differentiation, and cytokine production.
This compound, by inhibiting the kinase activity of Lck and Src, blocks the initial and critical phosphorylation events in the TCR signaling cascade. This inhibition prevents the downstream signaling events necessary for T cell activation.
Signaling Pathway Diagram
Caption: TCR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on key kinases involved in T cell activation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Lck | 2 |
| Src | 6 |
| SIK1 | 10 |
| SIK2 | 22 |
| SIK3 | 60 |
Data compiled from publicly available sources.[1]
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for studying T cell activation with this compound.
Protocol 1: T Cell Proliferation Assay
This protocol describes how to measure the effect of this compound on T cell proliferation following stimulation. Proliferation can be assessed using methods such as [³H]-thymidine incorporation or cell proliferation dyes (e.g., CFSE).
Materials:
-
Isolated primary human or mouse T cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (dissolved in DMSO)
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
96-well flat-bottom tissue culture plates
-
[³H]-thymidine or CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Scintillation counter or flow cytometer
Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-CD3 antibody to a final concentration of 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Before use, wash the wells three times with 200 µL of sterile PBS.
-
-
Cell Preparation and Treatment:
-
Resuspend isolated T cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 1 nM to 10 µM is recommended for initial experiments. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 50 µL of the cell suspension to each well of the anti-CD3 coated plate (or an uncoated plate if using soluble anti-CD3).
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
T Cell Stimulation:
-
Add 100 µL of complete medium containing soluble anti-CD28 antibody (final concentration of 1-2 µg/mL) to each well. If using soluble anti-CD3, add it at this step as well (final concentration of 1 µg/mL).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Culture the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Proliferation Assessment:
-
For [³H]-thymidine incorporation:
-
18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
For CFSE dilution:
-
Prior to plating, label the T cells with CFSE according to the manufacturer's protocol.
-
After the 72-96 hour incubation, harvest the cells.
-
Analyze CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
-
Protocol 2: Cytokine Secretion Assay
This protocol measures the effect of this compound on the secretion of key T cell cytokines such as IL-2, IFN-γ, and TNF-α.
Materials:
-
Materials from Protocol 1 (excluding [³H]-thymidine or CFSE)
-
ELISA kits or multiplex bead-based immunoassay kits for the cytokines of interest
Procedure:
-
T Cell Stimulation:
-
Set up the T cell stimulation culture as described in steps 1-3 of Protocol 1.
-
-
Incubation:
-
Culture the plate for 24-72 hours. The optimal incubation time will vary depending on the cytokine of interest (e.g., IL-2 peaks earlier than IFN-γ).
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array system, following the manufacturer's instructions.
-
Protocol 3: Flow Cytometry Analysis of T Cell Activation Markers
This protocol describes the analysis of early (CD69) and late (CD25) T cell activation markers using flow cytometry.
Materials:
-
Materials from Protocol 1 (excluding [³H]-thymidine or CFSE)
-
Fluorescently-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
-
FACS buffer (PBS containing 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
T Cell Stimulation:
-
Set up the T cell stimulation culture as described in steps 1-3 of Protocol 1.
-
-
Incubation:
-
For CD69 expression, incubate for 18-24 hours.
-
For CD25 expression, incubate for 48-72 hours.
-
-
Cell Staining:
-
After incubation, harvest the cells and transfer them to FACS tubes.
-
Wash the cells once with 2 mL of cold FACS buffer and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently-conjugated antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the expression of CD69 and CD25 on the CD4+ and CD8+ T cell populations.
-
Conclusion
This compound is a powerful research tool for investigating the role of Lck and Src kinases in T cell activation. The protocols provided here offer a framework for studying the effects of this inhibitor on key aspects of T cell function. Researchers should optimize inhibitor concentrations and incubation times for their specific experimental systems. These studies will contribute to a deeper understanding of T cell biology and may aid in the development of novel immunomodulatory therapies.
References
Application Notes: Developing Assays to Measure WH-4-023 Activity
Introduction
WH-4-023 is a potent, selective, and orally active dual inhibitor of the Src family kinases Lck and Src.[1][2] It also demonstrates potent inhibitory activity against Salt-Inducible Kinases (SIKs).[3][4] By binding to the ATP-binding pocket of these kinases, this compound blocks their catalytic activity, thereby preventing the phosphorylation of downstream effector molecules.[5] This inhibitory action modulates critical signaling pathways involved in immune responses, cell growth, and survival.[5] Consequently, this compound is a valuable research tool in immunology and oncology for studying T-cell signaling, macrophage polarization, and the progression of cancers driven by Src/Lck activity.[5][6]
These application notes provide a detailed overview of biochemical and cell-based assays designed to measure the biological activity of this compound, offering researchers standardized protocols to assess its efficacy and mechanism of action.
Mechanism of Action and Signaling Pathways
This compound primarily targets Lck and Src, two non-receptor tyrosine kinases crucial for T-cell receptor (TCR) signaling. Upon TCR activation, Lck and Src initiate a phosphorylation cascade that leads to T-cell activation, proliferation, and cytokine release. This compound's inhibition of Lck/Src disrupts this cascade. Additionally, its inhibition of SIK family kinases (SIK1, SIK2, SIK3) influences macrophage polarization, promoting an anti-inflammatory phenotype.[3][5]
References
Troubleshooting & Optimization
WH-4-023 solubility issues and solutions
Welcome to the technical support center for WH-4-023. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this potent Lck and Src kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with varying solubility in different solvents. It is practically insoluble in water. For quantitative details, please refer to the solubility data table below.
Q2: I'm seeing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are several steps you can take to troubleshoot this problem:
-
Lower the final concentration: You may be exceeding the solubility limit of the compound in your aqueous medium. Try using a lower final concentration in your assay.
-
Optimize DMSO concentration: While it is advisable to keep the final DMSO concentration low in cell-based assays (ideally <0.1%), a slightly higher concentration (up to 0.5%) might be necessary to maintain the solubility of this compound.[1] Always include a vehicle control with the same final DMSO concentration to assess any potential effects on your experiment.[1]
-
Use a co-solvent system: For particularly challenging applications, consider using a co-solvent system. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, and Tween 80.[2][3]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO.[1][2] You may need to use sonication or gentle warming (e.g., 37°C for 10 minutes) to fully dissolve the compound.[4] For a detailed protocol, please refer to the "Experimental Protocols" section.
Q4: What is the best way to store this compound solutions?
A4: Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4][5] It is generally not recommended to store the compound in solution for long periods; fresh preparations are ideal.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient agitation or temperature. Hygroscopic DMSO may have absorbed moisture, reducing its solvating power. | Use an ultrasonic bath or warm the solution at 37°C for 10 minutes.[4] Use fresh, anhydrous DMSO.[3][5] |
| Precipitation occurs in cell culture media. | The aqueous solubility limit has been exceeded. The final DMSO concentration is too low to maintain solubility. | Decrease the final working concentration of this compound. Perform a serial dilution of your DMSO stock to ensure a gradual introduction to the aqueous environment.[2] Increase the final DMSO percentage slightly (up to 0.5%), ensuring a vehicle control is included.[1] |
| Inconsistent experimental results. | Incomplete dissolution of the compound leading to inaccurate concentrations. Degradation of the compound due to improper storage. | Ensure the compound is fully dissolved in the stock solution before making dilutions. Prepare fresh working solutions from a properly stored stock solution for each experiment. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥10 mM[2][4] | Sonication or gentle warming may be required.[2][4] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3][5] |
| ~25 mg/mL (43.96 mM)[3] | ||
| ~12 mg/mL (21.1 mM)[5] | ||
| ~20 mg/mL[6] | ||
| Ethanol | ≥2.42 mg/mL[4] | Requires gentle warming and sonication.[4] |
| ~6 mg/mL (10.55 mM)[2] | Heating is recommended.[2] | |
| ~0.3 mg/mL[6] | ||
| Water | Insoluble[4][5] | |
| DMF | ~25 mg/ml[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need 5.69 mg (Molecular Weight: 568.67 g/mol ).
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution briefly. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Alternatively, warm the vial at 37°C for 10 minutes and vortex again.[4]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[3][4][5]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the preparation of a 1 µM working solution from a 10 mM DMSO stock.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution: Further dilute the intermediate stock solution into your cell culture medium. To prepare a 1 µM working solution, you can add 1 µL of the 1 mM intermediate solution to 1 mL of cell culture medium.
-
Mixing: Gently mix the final working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause the compound to precipitate.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Visualizing this compound's Mechanism of Action
This compound is a potent inhibitor of the Lck and Src tyrosine kinases, which are key components of various signaling pathways, including the T-cell receptor (TCR) signaling pathway.
Caption: this compound inhibits Lck and Src, blocking T-cell receptor signaling.
The following workflow illustrates a general troubleshooting process when encountering solubility issues with this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Troubleshooting Off-Target Effects of WH-4-023
Welcome to the technical support center for WH-4-023. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this potent dual Lck/Src and SIK inhibitor. All information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2][3] It also demonstrates potent inhibition of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1][3][4][5][6][7]
Q2: What are the known off-targets of this compound?
This compound exhibits high selectivity, with over 300-fold greater inhibition of Lck and Src compared to p38α and KDR.[1][2][4] However, it has been shown to inhibit other protein tyrosine kinases that have a threonine residue at the "gatekeeper" position.[5] These potential off-targets include:
Q3: I'm observing unexpected cellular phenotypes. Could these be off-target effects?
Unexpected cellular phenotypes, such as changes in cell morphology, proliferation, or viability that do not align with the known functions of Lck, Src, and SIKs, could potentially be due to off-target effects.[5] For instance, withdrawal of this compound from naive human pluripotent stem cell cultures resulted in morphological changes.[5]
Q4: How can I confirm if my observed effect is on-target or off-target?
To differentiate between on-target and off-target effects, consider the following strategies:
-
Use a structurally different inhibitor: Employ another selective inhibitor for your target of interest with a distinct chemical structure. If both inhibitors produce the same phenotype, it is more likely an on-target effect.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete your target protein. If the phenotype of the genetic perturbation matches the inhibitor's effect, it supports an on-target mechanism.
-
Rescue experiment: If you can exogenously express a version of your target protein that is resistant to the inhibitor, it should rescue the observed phenotype if the effect is on-target.
-
Dose-response analysis: An off-target effect may occur at a different concentration range than the on-target effect. A careful dose-response study can help distinguish between the two.
Q5: What is the recommended starting concentration for cell-based assays?
The IC50 values for this compound in cell-free assays are in the low nanomolar range.[1][2] However, the effective concentration in cell-based assays can be significantly higher due to factors like cell permeability and ATP concentration. For example, the IC50 for the inhibition of IL-2 secretion in human T-cells was 1.9 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Data Presentation
Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Notes |
| Lck | 2[1][2][3][4] | Primary Target |
| Src | 6[1][2][3][4] | Primary Target |
| SIK1 | 10[1][4][5] | Off-Target |
| SIK2 | 22[1][4][5] | Off-Target |
| SIK3 | 60[1][4][5] | Off-Target |
| p38α | >1800 (>300-fold selective)[1][2][4] | Low Affinity |
| KDR | >600 (>300-fold selective)[1][2][4] | Low Affinity |
Cellular Activity of this compound
| Cell Line/Assay | IC50 (µM) | Endpoint |
| Human T-cells | 1.9[2] | Inhibition of anti-CD3/CD28-induced IL-2 secretion |
| LAMA-84 | 0.0000038[1] | Growth inhibition |
| EoL-1-cell | 0.0000095[1] | Growth inhibition |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity or unexpected cell death | 1. Off-target inhibition of essential kinases. 2. Solvent (e.g., DMSO) toxicity. 3. Compound precipitation. | 1. Perform a dose-response curve to find the lowest effective concentration. 2. Run a vehicle control with the same concentration of solvent. 3. Ensure the compound is fully dissolved and consider pre-warming media before dilution.[8] |
| Inconsistent or irreproducible results | 1. Compound degradation. 2. Variability in cell passage number or density. 3. Inconsistent incubation times. | 1. Prepare fresh stock solutions of this compound regularly and store them properly. 2. Standardize cell culture conditions. 3. Ensure precise timing for all experimental steps. |
| No or weak inhibition of the target pathway | 1. Insufficient inhibitor concentration. 2. Poor cell permeability. 3. Incorrect assessment of target inhibition. | 1. Increase the concentration of this compound based on a dose-response curve. 2. Verify target engagement using a Cellular Thermal Shift Assay (CETSA). 3. Use a well-validated antibody for phospho-protein detection in Western blotting. |
| Observed phenotype does not match expected Lck/Src/SIK inhibition | 1. Off-target effects on other kinases (e.g., FGF/Ephrin receptors, BTK). 2. Activation of compensatory signaling pathways. | 1. Perform a kinome scan to identify potential off-targets. 2. Use a structurally unrelated inhibitor for the same target. 3. Investigate downstream signaling pathways using phosphoproteomics or Western blotting for key pathway components. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Src/Lck
This protocol outlines the steps to assess the inhibition of Src and Lck phosphorylation in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, anti-phospho-Lck (Tyr394), anti-total Lck.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and run on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its target protein in a cellular context.
Materials:
-
Cells treated with this compound or vehicle.
-
PBS
-
PCR tubes or 96-well plate.
-
Thermocycler.
-
Lysis buffer (without detergents).
-
Western blot reagents.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle.
-
Harvest and Resuspend: Harvest cells and resuspend in PBS.
-
Heating: Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes. Include a non-heated control.
-
Lysis: Lyse cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge to pellet aggregated proteins.
-
Western Blot: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein (e.g., Src or Lck) by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | Src | TargetMol [targetmol.com]
- 7. This compound | CAS 837422-57-8 | TargetMol | Biomol.com [biomol.com]
- 8. pubs.acs.org [pubs.acs.org]
WH-4-023 stability in different solvents and media
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of WH-4-023 in various solvents and experimental media. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits the highest solubility in dimethyl sulfoxide (B87167) (DMSO). It has limited solubility in ethanol (B145695) and is considered insoluble in water. For in vivo studies, a co-solvent system is often required.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1][2] To improve dissolution, you can warm the solution at 37°C for 10 minutes or use an ultrasonic bath.[3] Avoid using DMSO that has absorbed moisture, as this can reduce solubility.[1]
Q3: How should I store the solid compound and its stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Powder : The solid form of this compound is stable for at least 3-4 years when stored at -20°C.[1][4]
-
Stock Solutions : For stock solutions in DMSO, aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 1-2 years or at -20°C for shorter periods (e.g., up to 1 month).[1][5] It is generally advised to use prepared solutions promptly.[3]
Q4: What is the stability of this compound in aqueous media like cell culture medium or buffers?
A4: this compound is insoluble in water and may precipitate when a concentrated DMSO stock is diluted directly into an aqueous medium.[1][2][3] To minimize precipitation, it is best to perform a serial dilution of the DMSO stock into the desired aqueous buffer or cell culture medium while mixing.[2] The stability in these media is not well-documented for long periods, so it is recommended to prepare fresh dilutions for each experiment.
Solubility and Storage Data Summary
The following table summarizes the known solubility and storage parameters for this compound.
| Parameter | Solvent / Condition | Value & Notes |
| Solubility | DMSO | Up to 100 mM.[6] Specific reports include 12 mg/mL, 20 mg/mL, ≥56.9 mg/mL, and 100 mg/mL.[1][3][4] Use of fresh, anhydrous DMSO is recommended.[1] |
| Ethanol | Limited. Reported values vary from 0.3 mg/mL to 6 mg/mL.[1][4] Gentle warming and sonication may aid dissolution.[3] | |
| Water | Insoluble.[1][3] | |
| DMF | 25 mg/mL.[4] | |
| In vivo Formulation | ≥ 0.77 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] | |
| Storage Stability | Solid (Powder) | ≥ 3 years at -20°C.[1][2][4] |
| Stock Solution | In DMSO: 1 year at -80°C, 1 month at -20°C.[1] Another source suggests up to 2 years at -80°C and 1 year at -20°C.[5] Avoid repeated freeze-thaw cycles.[1] |
Troubleshooting Guide
Issue: My this compound solution has precipitated after dilution in my aqueous experimental buffer.
-
Cause : This is expected due to the low aqueous solubility of this compound. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to fall out of solution.
-
Solution :
-
Use Serial Dilution : Instead of a single large dilution step, perform a stepwise (serial) dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO, then add this intermediate solution to the final aqueous medium with vigorous vortexing or stirring.[2]
-
Check Final Concentration : Ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the final solvent mixture. The final percentage of DMSO should also be considered and kept consistent across experiments.
-
Use Pre-warmed Media : Adding the compound to a pre-warmed (e.g., 37°C) cell culture medium can sometimes help maintain solubility.
-
Experimental Protocols
General Protocol for Assessing Compound Stability
While specific degradation pathway studies for this compound are not publicly available, a general protocol can be followed to assess its stability in a specific medium. This requires a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective : To determine the stability of this compound in a chosen solvent or medium over time under specific storage conditions.
Materials :
-
This compound
-
Anhydrous DMSO
-
Experimental medium (e.g., PBS pH 7.4, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Environmental chamber or incubator set to the desired temperature
Methodology :
-
Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Stability Samples : Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the test medium. Prepare enough volume for all time points.
-
Time Zero (T=0) Analysis : Immediately after preparation, take an aliquot of the sample and analyze it via HPLC to determine the initial peak area of this compound. This serves as the 100% reference point.
-
Storage : Store the remaining sample solution under the desired conditions (e.g., 25°C for room temperature stability, 37°C for physiological conditions, or 4°C for refrigerated storage).
-
Time-Point Analysis : At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from the stored sample.
-
Sample Analysis : Analyze each aliquot by HPLC using the same method as the T=0 sample. Monitor for a decrease in the peak area of the parent this compound compound and the appearance of new peaks, which would indicate degradation products.
-
Data Analysis : Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a standard workflow for preparing and testing the stability of this compound solutions.
Caption: Workflow for preparing this compound solutions and assessing stability.
This compound Signaling Pathway Inhibition
This compound is a potent dual inhibitor of Lck/Src family kinases and also inhibits Salt-Inducible Kinases (SIKs), thereby blocking downstream signaling events.[1][3][6][7]
References
avoiding WH-4-023 degradation during experiments
Welcome to the technical support center for WH-4-023. This guide provides essential information for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this compound throughout your experiments. Below you will find frequently asked questions and troubleshooting guides to help you avoid common pitfalls related to compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective dual inhibitor of the Src family kinases Lck and Src.[1][2][3] It binds to the ATP-binding pocket of these kinases, blocking their catalytic activity.[1] It also potently inhibits Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[4][5][6] Due to its role in modulating T-cell signaling and macrophage polarization, it is widely used as a research tool in immunology and oncology.[1][5]
Q2: How should I properly store this compound to prevent degradation?
Proper storage is critical to maintain the integrity of this compound. Recommendations vary slightly by supplier, but the general consensus is as follows:
-
Solid Powder: Store desiccated at -20°C.[7] Under these conditions, the compound is stable for at least three to four years.[4][8]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for long-term stability (up to 1-2 years) or at -20°C for shorter periods (1 month to 1 year).[2][4]
Q3: What are the best solvents for dissolving this compound?
This compound is readily soluble in DMSO and DMF.[8] It has very poor solubility in water and limited solubility in ethanol.[7] For preparing stock solutions, high-purity, anhydrous DMSO is strongly recommended, as moisture-absorbing DMSO can reduce the compound's solubility.[4][9]
Q4: How do I prepare working solutions for my experiments?
-
For In Vitro Kinase Assays: The stock solution in DMSO can be serially diluted with the appropriate assay buffer just before use.[9]
-
For Cell-Based Assays: Dilute your DMSO stock solution with the appropriate cell culture medium to the final desired concentration immediately before adding it to your cells.[9] To avoid precipitation in the aqueous medium, it is advisable to perform an intermediate dilution step.[9]
-
For In Vivo Formulations: A suggested formulation involves a multi-step process: first, dissolve the compound in DMSO, then mix with PEG300, followed by the addition of Tween80, and finally, add ddH2O.[4] It is critical that this mixed solution be used immediately for optimal results.[4]
Q5: Is this compound sensitive to light or pH changes?
While specific data on light and pH sensitivity is not detailed in the provided results, general best practices for handling kinase inhibitors should be followed. It is prudent to protect solutions from direct light. The buffer conditions cited for kinase assays are typically around pH 7.5.[2][4] Significant deviations from this pH could potentially affect the compound's structure and activity.
Troubleshooting Guide: Avoiding this compound Degradation
Encountering inconsistent or negative results? Your compound may be degrading. This guide helps you troubleshoot common issues related to the stability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity in Assays | Compound degradation due to improper storage. | Always aliquot stock solutions to avoid freeze-thaw cycles.[4] Ensure powder is stored desiccated at -20°C.[7] Use stock solutions within the recommended timeframe (1 month at -20°C, 1 year at -80°C).[4] |
| Precipitation in Cell Culture Media | Poor solubility in aqueous solutions. | Prepare fresh dilutions from your DMSO stock for each experiment. Do not store this compound in aqueous buffers or media.[7] When diluting, add the DMSO stock to the media (not vice versa) while vortexing gently. |
| Inconsistent IC50 Values Between Experiments | Degradation of stock solution; use of old or hydrated solvent. | Always use fresh, anhydrous-grade DMSO for making new stock solutions.[4][9] Moisture can compromise both the solvent and the compound. If you suspect your stock is compromised, prepare a fresh one from powder. |
| Reduced Efficacy in Long-Term (24h+) Cell Cultures | Possible degradation in the warm, aqueous environment of the cell culture incubator. | For long-term experiments, consider replenishing the media with freshly diluted this compound at intermediate time points. |
| Failed In Vivo Experiment | Degradation of the formulation. | The recommended formulation for animal studies is a complex mixture that should be prepared fresh and used immediately.[4] Do not store this formulation. |
Data & Protocols
Compound Properties & Inhibitory Activity
The following tables summarize key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆N₆O₄ | [1][6] |
| Molecular Weight | 568.67 g/mol | [1][3] |
| CAS Number | 837422-57-8 | [1][3] |
| Purity | ≥98% (HPLC) | [3][6] |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (56.87 mg/mL) | [3][6] |
| DMF | 25 mg/mL | [8] |
| Ethanol | ~0.5 mM (0.3 mg/mL) | [8] |
| Water | Insoluble | [7] |
Table 3: IC50 Values for Key Kinase Targets
| Target Kinase | IC50 Value (nM) | Reference |
| Lck | 2 nM | [2][4][6] |
| Src | 6 nM | [2][4][6] |
| SIK1 | 10 nM | [4][6][7] |
| SIK2 | 22 nM | [4][6][7] |
| SIK3 | 60 nM | [4][6][7] |
| p38α | 1300 nM (>300-fold selective) | [8] |
| KDR (VEGFR2) | 650 nM (>300-fold selective) | [8] |
Detailed Experimental Protocol: In Vitro Lck Kinase Assay
This protocol is adapted from methodologies reported for determining the inhibitory activity of this compound.[2][7]
Objective: To measure the IC50 of this compound against Lck kinase activity.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Recombinant Lck enzyme
-
Biotinylated substrate peptide (e.g., Gastrin)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[2]
-
Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20.[2]
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO, followed by a final dilution in the Assay Buffer to reach the desired concentrations for the assay.
-
Kinase Reaction: a. In a suitable assay plate, add the Lck enzyme (final concentration ~250 pM). b. Add the serially diluted this compound or DMSO (for vehicle control). c. Add the biotinylated substrate peptide (final concentration ~1.2 µM). d. Incubate for 10-15 minutes at room temperature. e. Initiate the kinase reaction by adding ATP (final concentration ~0.5 µM). f. Allow the reaction to proceed for 60 minutes at room temperature.
-
Quench Reaction & Detection: a. Stop the reaction by adding the Detection Reagent Buffer containing EDTA. b. Add the detection reagents (e.g., Eu-anti-pY antibody and SA-APC). c. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., a fluorescence plate reader for HTRF).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits Lck/Src and SIK signaling pathways.
Experimental Workflow to Minimize Degradation
Caption: Workflow for handling this compound to prevent degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. rndsystems.com [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Src | TargetMol [targetmol.com]
Technical Support Center: Improving the In Vivo Efficacy of WH-4-023
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the in vivo efficacy of WH-4-023, a potent dual inhibitor of Lck and Src kinases, which also exhibits inhibitory activity against Salt-Inducible Kinases (SIKs).
Troubleshooting Guides
This guide addresses common issues encountered during in vivo experiments with this compound.
Issue 1: Poor or Variable Compound Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability due to Low Solubility | 1. Optimize Formulation: this compound is poorly soluble in aqueous solutions. Ensure proper formulation using recommended excipients. Refer to the Experimental Protocols section for detailed formulation procedures. 2. Verify Formulation Stability: Visually inspect the formulation for any precipitation before and during administration. If precipitation occurs, try gentle warming (to 37°C) and/or sonication to redissolve the compound. Prepare fresh formulations daily.[1][2] 3. Consider Alternative Administration Routes: If oral administration yields poor results, consider intraperitoneal (IP) injection to bypass first-pass metabolism and improve systemic exposure. |
| Suboptimal Dosing Regimen | 1. Dose-Response Study: Perform a dose-response study to determine the optimal dose for your specific animal model and disease context. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to correlate plasma and tissue concentrations of this compound with target engagement (e.g., inhibition of Lck/Src phosphorylation in target tissues). |
| Compound Degradation | 1. Proper Storage: Store this compound as a powder at -20°C, protected from light.[3] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Fresh Preparations: Prepare working solutions for in vivo experiments fresh on the day of use.[1] |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Minimize DMSO Concentration: For in vivo studies, keep the final concentration of DMSO in the formulation as low as possible (ideally below 10%).[1] High concentrations of DMSO can cause local irritation and systemic toxicity. 2. Vehicle Control Group: Always include a vehicle-only control group in your experiments to distinguish between compound-related and vehicle-related toxicity. |
| Off-Target Effects | 1. Selectivity Profiling: While this compound is selective for Lck and Src, it also inhibits SIKs.[2][4] Be aware of the potential physiological consequences of SIK inhibition in your experimental model. 2. Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration. |
| Acute Toxicity from High Local Concentration | 1. Slow Administration: Administer the formulation slowly, especially for intravenous or intraperitoneal injections, to allow for gradual distribution. 2. Dilute the Formulation: If a high concentration is causing local irritation, try diluting the formulation while maintaining the total dose by increasing the injection volume (within acceptable limits for the administration route). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of the Src family kinases, Lck and Src.[1][5] It binds to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and preventing the phosphorylation of their downstream targets.[1] Additionally, this compound inhibits the Salt-Inducible Kinase (SIK) family (SIK1, SIK2, and SIK3).[2][4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO (up to 100 mM) and ethanol. For long-term storage, the solid powder should be kept at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: How do I prepare this compound for in vivo oral administration?
A3: Due to its poor water solubility, this compound requires a specific formulation for oral gavage. A common approach is to create a suspension. One recommended formulation involves suspending the compound in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is a suspension in carboxymethyl cellulose (B213188) sodium (CMC-Na).[2] Detailed protocols are provided in the Experimental Protocols section.
Q4: Can I administer this compound via intraperitoneal (IP) injection?
A4: Yes, IP injection is a viable alternative to oral administration and may improve bioavailability. The same formulations used for oral gavage can often be adapted for IP injection. Ensure the final solution is sterile and free of precipitates.
Q5: What are the known off-target effects of this compound?
A5: Besides its primary targets, Lck and Src, this compound is known to potently inhibit SIK1, SIK2, and SIK3.[2][4] It shows high selectivity over other kinases like p38α and KDR (VEGFR2).[1][5] Researchers should consider the biological roles of SIKs in their experimental system, as their inhibition may contribute to the observed phenotype.
Q6: What are the expected downstream effects of inhibiting Lck, Src, and SIKs?
A6:
-
Lck Inhibition: Primarily affects T-cell receptor (TCR) signaling, leading to reduced T-cell activation and proliferation.[6][7]
-
Src Inhibition: Can impact a wide range of cellular processes, including cell proliferation, survival, migration, and adhesion, as Src is a key node in many signaling pathways initiated by receptor tyrosine kinases and integrins.[8][9]
-
SIK Inhibition: Can modulate inflammatory responses, particularly in macrophages, and is involved in metabolic regulation.[10]
Data Presentation
Table 1: In Vitro Potency of this compound Against Target Kinases
| Kinase | IC₅₀ (nM) |
| Lck | 2[1][2][4][5] |
| Src | 6[1][2][4][5] |
| SIK1 | 10[2][4] |
| SIK2 | 22[2][4] |
| SIK3 | 60[2][4] |
Table 2: Selectivity Profile of this compound
| Kinase | IC₅₀ (µM) | Selectivity Fold (vs. Lck/Src) |
| p38α | 1.3 | >300-fold[1][5] |
| KDR (VEGFR2) | 0.65 | >300-fold[1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage or IP Injection (Solution/Suspension)
This protocol is adapted from commercially available recommendations.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator bath
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication. This stock solution can be stored at -80°C.
-
-
Prepare the Final Formulation (Example for a 2 mg/mL final concentration):
-
For a final volume of 1 mL, the components will be:
-
10% DMSO: 100 µL
-
40% PEG300: 400 µL
-
5% Tween-80: 50 µL
-
45% Saline: 450 µL
-
-
In a sterile tube, add the PEG300.
-
Add the required volume of your this compound DMSO stock solution to the PEG300 (in this example, 100 µL of a 20 mg/mL stock to get 2 mg total). Mix thoroughly by vortexing.
-
Add the Tween-80 and vortex again until the solution is clear.
-
Slowly add the saline while vortexing to prevent precipitation.
-
If any precipitation occurs, gently warm the solution to 37°C and/or sonicate in a water bath until it becomes a clear solution or a fine, homogenous suspension.
-
Crucially, prepare this final formulation fresh on the day of administration.
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, with a ball tip)
-
1 mL syringe
Procedure:
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.
-
Measure Insertion Depth: Measure the length of the gavage needle from the corner of the mouse's mouth to the last rib to estimate the correct insertion depth to reach the stomach.
-
Administration:
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Gently insert the needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met or the animal shows signs of distress (e.g., gasping), withdraw the needle immediately.
-
Once at the predetermined depth, slowly dispense the solution.
-
Gently remove the needle.
-
-
Monitoring: Monitor the animal for a short period after administration to ensure there are no signs of respiratory distress or other adverse effects.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation (ensure sterility)
-
25-27 gauge needle
-
1 mL syringe
Procedure:
-
Animal Restraint: Securely restrain the mouse, exposing its abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Administration:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate incorrect placement.
-
If aspiration is clear, slowly inject the formulation.
-
Withdraw the needle.
-
-
Monitoring: Observe the animal for any signs of discomfort or adverse reactions at the injection site.
Mandatory Visualizations
Signaling Pathways
Below are diagrams of the key signaling pathways inhibited by this compound, generated using the DOT language.
Caption: Lck signaling pathway in T-cell activation.
Caption: Simplified Src signaling network.
References
- 1. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 7. cd-genomics.com [cd-genomics.com]
- 8. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WH-4-023 Target Engagement
Welcome to the technical support center for confirming cellular target engagement of WH-4-023. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals confidently assess the interaction of this compound with its intended targets in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective dual inhibitor of the Src family kinases, particularly Lck and Src.[1][2][3] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[1][4][5][6][7] this compound functions by binding to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity.[1]
Quantitative Data Summary: In Vitro Potency of this compound
| Target | IC50 | Notes |
| Lck | ~2 nM | Potent inhibitor of Lck kinase activity.[1][2] |
| Src | ~6 nM | Potent inhibitor of Src kinase activity.[1][2] |
| SIK1 | ~10 nM | Also inhibits Salt-Inducible Kinase 1.[7] |
| SIK2 | ~22 nM | Also inhibits Salt-Inducible Kinase 2.[7] |
| SIK3 | ~60 nM | Also inhibits Salt-Inducible Kinase 3.[7] |
| p38α | >1.3 µM | Demonstrates high selectivity over p38α.[1][8] |
| KDR (VEGFR2) | >0.65 µM | Exhibits strong selectivity over KDR.[1][8] |
Q2: How can I confirm that this compound is engaging its targets (Lck, Src, SIKs) in my cells?
Confirming target engagement in a cellular environment is crucial. There are several methods to achieve this, ranging from indirect assessment of downstream signaling to direct biophysical measurement of binding. We recommend a multi-pronged approach for the most robust validation.
-
Indirect Confirmation: Western Blot analysis of downstream substrate phosphorylation.
-
Direct Confirmation: Cellular Thermal Shift Assay (CETSA) to demonstrate direct binding.
-
Direct Confirmation & Target Identification: Immunoprecipitation followed by Western Blot (IP-WB) to show binding to a specific target.
-
Advanced Confirmation: Chemoproteomic approaches (e.g., Kinobeads) for a broader view of kinase targets.[9][10][11][12][13]
Below are detailed protocols for the most common and accessible methods.
Troubleshooting Guides & Experimental Protocols
Issue 1: I'm not seeing an effect of this compound on the phosphorylation of downstream targets.
This is a common issue that can arise from several factors, including experimental conditions and cell-specific responses.
Troubleshooting Workflow
Caption: Troubleshooting logic for investigating a lack of downstream effects.
Signaling Pathway of Lck/Src and SIKs
Caption: this compound inhibits Lck/Src and SIK signaling pathways.
Protocol 1: Western Blot for Downstream Phosphorylation
This protocol assesses the phosphorylation status of a known downstream substrate of Lck/Src (e.g., autophosphorylation of Src at Y416) or SIKs.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)[1]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Y416), anti-total-Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-4 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Src).
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein at different this compound concentrations.
Issue 2: My CETSA experiment is not showing a thermal shift for Lck/Src.
A lack of a thermal shift in a CETSA experiment can be due to several factors, from the assay setup to the intrinsic properties of the protein-ligand interaction.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation.[14][15][16][17][18][19]
Materials:
-
Cells expressing the target protein (Lck, Src, or SIK)
-
This compound (dissolved in DMSO)
-
PBS with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., liquid nitrogen)
-
Ultracentrifuge
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat a suspension of live cells with a saturating concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.[14]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes, followed by cooling at room temperature.[20]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[15]
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (Lck, Src, or SIK) remaining at each temperature point by Western Blot.
-
Quantify the band intensities and plot them against temperature.
-
-
Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the this compound-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein.
Troubleshooting Tips:
-
No Shift: The chosen temperature range may be incorrect for your target protein. Optimize the temperature gradient. Also, ensure the this compound concentration is sufficient to saturate the target.
-
High Variability: Ensure equal cell numbers and protein loading for all samples. Use a loading control (e.g., GAPDH, which should not be stabilized by this compound) on your Western blots.
Issue 3: How can I confirm this compound binds to a specific target like Lck in a complex cellular lysate?
Immunoprecipitation (IP) is an excellent method to enrich a specific protein of interest and then probe for the presence of interacting partners or post-translational modifications. In the context of target engagement, you can perform a competitive displacement assay.
Experimental Workflow: Immunoprecipitation - Western Blot (IP-WB)
Caption: Workflow for immunoprecipitation of a target protein for subsequent analysis.
Protocol 3: Immunoprecipitation - Western Blot (IP-WB)
This protocol is designed to pull down a specific target (e.g., Lck) and confirm its presence.[21][22][23][24][25]
Materials:
-
Cell lysate (prepared in a non-denaturing IP lysis buffer)
-
Primary antibody for IP (e.g., anti-Lck antibody)
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates from untreated cells using a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with control beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.[24][25]
-
Immunoprecipitation:
-
Add the anti-Lck primary antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, set up a parallel sample with control IgG.
-
-
Capture Complex: Add Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Run the eluted samples, along with an "input" lane (a small fraction of the starting lysate), on an SDS-PAGE gel.
-
Perform a Western blot using an antibody against Lck to confirm its successful immunoprecipitation. The Lck band should be present in the input and the anti-Lck IP lane but absent or significantly reduced in the control IgG lane.
-
By combining these approaches, researchers can build a strong body of evidence to confidently confirm the cellular target engagement of this compound, paving the way for more accurate interpretation of its biological effects.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.customscience.co.nz [shop.customscience.co.nz]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound | CAS 837422-57-8 | TargetMol | Biomol.com [biomol.com]
- 6. This compound | Src | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. benchchem.com [benchchem.com]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. An update of label-free protein target identification methods for natural active products [thno.org]
- 18. annualreviews.org [annualreviews.org]
- 19. news-medical.net [news-medical.net]
- 20. benchchem.com [benchchem.com]
- 21. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. media.cellsignal.cn [media.cellsignal.cn]
- 24. scbt.com [scbt.com]
- 25. Western Blot Analysis of Immunoprecipitation (IP-Western) [sigmaaldrich.com]
Technical Support Center: Optimizing WH-4-023 Experiments
Welcome to the technical support center for WH-4-023, a potent dual inhibitor of Lck and Src kinases, which also exhibits inhibitory activity against SIK family kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
A1: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific biological question being investigated. Based on available data, a general starting point for concentration is in the low nanomolar to low micromolar range. For incubation time, this can vary from short-term (minutes to hours) for observing rapid phosphorylation events to long-term (24-72 hours) for assessing effects on cell proliferation or apoptosis.
It is crucial to perform a dose-response and a time-course experiment for your specific cell line and assay to determine the optimal conditions empirically.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[3] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions stored at -80°C are stable for up to two years, and at -20°C for up to one year.[4] When preparing working solutions, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is recommended to add the DMSO stock to pre-warmed media and mix thoroughly.[5]
Q3: What are the known targets of this compound?
A3: this compound is a potent dual inhibitor of the Src family kinases Lck and Src. It also demonstrates inhibitory activity against the Salt-Inducible Kinase (SIK) family (SIK1, SIK2, and SIK3). The IC50 values for these kinases are in the low nanomolar range.
| Kinase | IC50 (nM) |
| Lck | 2 |
| Src | 6 |
| SIK1 | 10 |
| SIK2 | 22 |
| SIK3 | 60 |
Table 1: IC50 values of this compound for its primary kinase targets.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The effect of this compound is time-dependent. For short-term signaling events like phosphorylation, a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) is essential to capture the peak of inhibition. For longer-term effects like changes in gene expression or cell viability, a broader time course (e.g., 6h, 12h, 24h, 48h) is recommended.[1] |
| Inhibitor Instability | While stock solutions are stable when stored correctly, the stability of this compound in cell culture media over long incubation periods can vary. For experiments exceeding 24 hours, consider replenishing the media with fresh inhibitor.[3] |
| Incorrect Concentration | The IC50 values of this compound are in the low nanomolar range. However, the effective concentration in a cellular context (EC50) can be higher due to factors like cell permeability and protein binding in the serum. Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Specificity | Different cell lines can have varying levels of Src/Lck/SIK expression and activation, leading to different sensitivities to this compound. It is important to characterize the expression and activity of the target kinases in your cell line of interest. |
Issue 2: High Cellular Toxicity or Off-Target Effects
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO as your highest inhibitor concentration) to assess solvent toxicity. |
| Off-Target Effects | While this compound is selective, at higher concentrations, it may inhibit other kinases. To confirm that the observed phenotype is due to the inhibition of Src/Lck or SIK, consider performing rescue experiments or using a structurally different inhibitor of the same target to see if it produces a similar effect. |
| Cell Culture Conditions | Factors such as cell density, passage number, and overall cell health can influence the response to inhibitors. Standardize your cell culture procedures to ensure reproducibility.[6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of Src Phosphorylation
Objective: To determine the optimal incubation time of this compound for the inhibition of Src phosphorylation at a specific activating site (e.g., Tyr416).
Methodology:
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Inhibitor Preparation: Prepare a working solution of this compound in your cell culture medium at a concentration known to be effective (e.g., 10x the IC50 or a concentration determined from a dose-response experiment).
-
Time-Course Treatment:
-
Treat cells with this compound for a range of time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Include a vehicle control (DMSO) for the longest time point.
-
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Src (e.g., p-Src Tyr416) and total Src.
-
Use a suitable secondary antibody and detection reagent to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-Src and total Src.
-
Normalize the p-Src signal to the total Src signal for each time point.
-
Plot the normalized p-Src levels against the incubation time to identify the time point at which maximum inhibition is achieved.
-
Protocol 2: T-Cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation.
Methodology:
-
T-Cell Isolation: Purify human T-cells from peripheral blood lymphocytes (hPBL).
-
Pre-incubation with Inhibitor: Pre-incubate the purified T-cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Plate the T-cells (1x10^5 cells/well) in a 96-well plate and stimulate with a combination of anti-CD3 and anti-CD28 antibodies.
-
Cell Culture: Culture the cells for approximately 20 hours at 37°C in a 5% CO2 incubator.[7]
-
Cytokine Analysis (Optional): Collect the supernatants to quantify secreted IL-2 by ELISA.
-
Proliferation Measurement:
-
Pulse the cells with ³H-thymidine and incubate overnight.
-
Harvest the cells and measure ³H-thymidine incorporation using a scintillation counter to assess T-cell proliferation.[7]
-
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for inconsistent this compound inhibition.
References
Validation & Comparative
A Comparative Guide to WH-4-023 and Other Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a wide array of cellular signal transduction pathways.[1][2] Their activities influence cell division, adhesion, motility, and survival.[3][4] Given their critical roles, the dysregulation of SFK activity, particularly c-Src, is frequently implicated in the progression of various human cancers, where it is often overexpressed or hyperactivated.[4][5] This has made SFKs a prime target for therapeutic intervention in oncology.[6]
This guide provides an objective comparison of WH-4-023, a potent dual inhibitor of the Src family kinases Lck and Src, against other well-characterized inhibitors such as Dasatinib, Bosutinib, and Saracatinib.[5][7][8] The comparison focuses on biochemical potency, selectivity, and cellular activity, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Overview of this compound
This compound is a potent, orally active, and selective dual inhibitor of Lck and Src kinases.[9][10][11] It functions by binding to the ATP-binding pocket of these kinases, which blocks their catalytic activity and prevents the phosphorylation of downstream targets.[7] Beyond its primary targets, this compound also demonstrates potent inhibition of Salt-Inducible Kinases (SIKs), suggesting a broader mechanism that may include immunomodulatory effects.[7][12][13]
Comparative Kinase Inhibition Profiles
A critical determinant for a kinase inhibitor's utility in research and therapy is its potency and selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other prominent Src inhibitors against a panel of kinases.
Table 1: Biochemical Potency and Selectivity of Src Family Kinase Inhibitors
| Inhibitor | c-Src (IC50/Ki) | Lck (IC50) | Abl (IC50/Ki) | KDR (VEGFR2) (IC50) | p38α (IC50) | Notes |
| This compound | 6 nM | 2 nM | - | >1.8 µM | >1.8 µM | Potent dual Lck/Src inhibitor with >300-fold selectivity over KDR and p38α. Also inhibits SIK1, SIK2, and SIK3 (IC50s of 10, 22, and 60 nM, respectively).[7][9] |
| Dasatinib | 0.5 nM | 0.4 - 3.3 nM | <1.0 nM (IC50), 30 pM (Ki) | - | - | Potent dual Src/Bcr-Abl inhibitor with broad-spectrum activity, also targeting c-Kit and PDGFR.[5][8][14] |
| Bosutinib | 1.2 nM | 16 nM | 1.0 nM | - | - | Dual Src/Abl inhibitor with a more selective profile than Dasatinib, showing minimal inhibition of c-Kit and PDGFR.[8][15][16] |
| Saracatinib (AZD0530) | 2.7 nM | 7 nM | 30 nM | - | - | Potent and selective Src family inhibitor (also inhibits Yes, Lyn, Fyn, Fgr, Blk with IC50s from 4-11 nM).[8][15] |
| PP2 | - | 4 nM | - | - | - | Reversible, ATP-competitive inhibitor of the Src family, also targeting Fyn (IC50 = 5 nM).[8] |
Note: IC50 and Ki values are compiled from multiple sources and assays; direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Cellular Activity and Performance
The efficacy of an inhibitor in a cellular context is crucial for its biological relevance. Cellular assays measure an inhibitor's ability to penetrate cells and engage its target to modulate downstream signaling and affect cell phenotype.
Table 2: Comparative Cellular Activity of Src Inhibitors
| Inhibitor | Cell Line | Assay Type | Potency (GI50/GR50/IC50) | Key Findings |
| This compound | Src-driven cells | Proliferation/Survival | Not specified | Reduces phosphorylation of downstream Src/Lck targets and inhibits proliferation.[7] |
| Compound 15a (Covalent Src Inhibitor) | H1975 (NSCLC) | Growth Inhibition | GR50 = 0.3 µM | Covalent inhibitor 15a showed greater potency than its reversible analog and Saracatinib (AZD0530).[17] |
| Compound 15a (Covalent Src Inhibitor) | HCC827 (NSCLC) | Growth Inhibition | GR50 = 0.5 µM | Potently inhibited p-SRCY416 signaling in cellular assays.[17] |
| Saracatinib (AZD0530) | Colorectal Cancer Cell Lines | Sensitivity Screen | Variable | Sensitivity to Saracatinib positively correlated with Src pathway activation.[5] |
| Dasatinib | Various Solid Tumors | Phase II Clinical Trials | < 25% clinical benefit rate | Showed modest clinical activity as a monotherapy in unselected patient populations.[5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams illustrate the Src signaling pathway and standard workflows for inhibitor characterization.
Src Signaling Pathway Overview
The Src kinase is a central node in cellular signaling, integrating signals from various receptors to regulate key cellular functions.[3][5]
Caption: Overview of the c-Src signaling cascade.
Experimental Workflow: Biochemical Kinase Assay
Biochemical assays are fundamental for determining an inhibitor's direct effect on kinase activity. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.[9][10]
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CAS 837422-57-8 | TargetMol | Biomol.com [biomol.com]
- 12. This compound - LKT Labs [lktlabs.com]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Bosutinib, dasatinib, imatinib, nilotinib, and ponatinib differentially affect the vascular molecular pathways and functionality of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of WH-4-023 on Salt-Inducible Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WH-4-023's performance in inhibiting Salt-Inducible Kinases (SIKs) against other commonly used SIK inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies and aims to assist researchers in selecting the most appropriate tool compound for their specific needs.
Introduction to SIKs and this compound
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family. They are key regulators of various physiological processes, including metabolism, inflammation, and cellular proliferation. The LKB1 tumor suppressor kinase acts as a primary upstream activator of SIKs. Once activated, SIKs phosphorylate and inactivate downstream targets such as the CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), leading to their cytoplasmic sequestration by 14-3-3 proteins. This prevents their nuclear translocation and subsequent activation of gene transcription.
This compound is a potent small molecule inhibitor that has been shown to target SIKs. It is also a potent inhibitor of the tyrosine kinases Lck and Src. Structurally, this compound is related to the well-characterized pan-SIK inhibitor HG-9-91-01. Understanding its inhibitory profile in comparison to other available tools is crucial for the accurate interpretation of experimental results.
Comparative Inhibitory Activity
The inhibitory potency of this compound against the three SIK isoforms has been determined in biochemical assays and is compared with other notable SIK inhibitors in the table below. It is important to note that IC50 values can vary between different studies and assay conditions.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Other Notable Targets | Reference(s) |
| This compound (KIN-112) | ~10 | ~22 | ~60 | Lck (2 nM), Src (6 nM) | [1] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | Src family members | [2] |
| YKL-05-099 | ~10 (binding) | ~40 | ~30 (binding) | Improved selectivity over HG-9-91-01 | [3][4] |
| MRT67307 | - | - | - | TBK1, IKKε | [5][6] |
| MRT199665 | 110 | 12 | 43 | MARKs, AMPK | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: SIK Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Validating SIK Inhibitors.
Experimental Protocols
In Vitro SIK Inhibition Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for determining the IC50 values of SIK inhibitors.
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes
-
SIK substrate peptide (e.g., AMARA peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound and other SIK inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the SIK enzymes and substrate peptide in Kinase Assay Buffer to the desired concentrations.
-
Reaction Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of the diluted SIK enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a mix containing the substrate peptide and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Assay for SIK Inhibition in Macrophages
This protocol assesses the effect of SIK inhibitors on downstream signaling and function in a cellular context.
Materials:
-
Bone marrow cells from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and other SIK inhibitors
-
Antibodies for Western blotting: anti-phospho-CRTC3 (Ser370), anti-phospho-HDAC (e.g., pHDAC5 Ser259), anti-total CRTC3, anti-total HDAC, anti-GAPDH (loading control)
-
IL-10 ELISA kit
Procedure:
-
Macrophage Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS and M-CSF for 6-7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
-
Inhibitor Treatment and Stimulation:
-
Plate the BMDMs in appropriate culture plates.
-
Pre-treat the cells with various concentrations of this compound or other SIK inhibitors for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 1-24 hours depending on the endpoint).
-
-
Endpoint Analysis:
-
Phospho-protein Analysis (Western Blot):
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total CRTC3 or HDACs, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-10 using a commercial ELISA kit according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots and normalize the phosphorylated protein levels to the total protein levels.
-
Generate dose-response curves for the effect of the inhibitors on IL-10 production and determine EC50 values.
-
Downstream Effects of SIK Inhibition by this compound
Inhibition of SIKs by compounds like this compound is expected to lead to the dephosphorylation of CRTCs and Class IIa HDACs.[5] This allows their translocation to the nucleus, where they can co-activate transcription factors like CREB. A key transcriptional target of this pathway in macrophages is the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] Studies with other SIK inhibitors have shown that their application to LPS-stimulated macrophages leads to a significant increase in IL-10 production.[5] For instance, YKL-05-099 has been shown to reduce the phosphorylation of HDAC5 at Ser259, a known SIK target site, and increase IL-10 levels in vivo.[3]
Conclusion
This compound is a potent inhibitor of SIK1, SIK2, and SIK3, with additional strong activity against Lck and Src. Its inhibitory profile is comparable to other widely used pan-SIK inhibitors. When selecting a SIK inhibitor, researchers should consider the desired selectivity profile. For studies focused specifically on SIK signaling, it may be prudent to use multiple, structurally distinct inhibitors to control for potential off-target effects. The experimental protocols provided in this guide offer a framework for validating the inhibitory effect of this compound and other compounds on SIKs in both biochemical and cellular systems. The downstream analysis of CRTC/HDAC phosphorylation and IL-10 production serves as a robust cellular readout for SIK inhibition.
References
- 1. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Decoding the Selectivity of WH-4-023: A Comparative Guide to its Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of WH-4-023, a potent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this guide serves as an essential resource for evaluating the suitability of this compound for specific research applications and for anticipating potential off-target effects.
This compound is a well-established inhibitor with high affinity for Lck and Src, key regulators of T-cell receptor signaling and other cellular processes. However, its interaction with the broader human kinome is a critical consideration for its use as a specific molecular probe or as a therapeutic candidate. This guide delves into the selectivity profile of this compound, offering a clear comparison of its potency against its intended targets versus a wide array of other kinases.
Potency and Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against its primary targets and a range of other kinases. The half-maximal inhibitory concentration (IC50) values provide a clear measure of the compound's potency.
| Kinase Target | IC50 (nM) | Kinase Family | Remarks |
| Lck | 2 | Src Family | Primary Target |
| Src | 6 | Src Family | Primary Target |
| SIK1 | 10 | AMPK Family | Off-target |
| SIK2 | 22 | AMPK Family | Off-target |
| SIK3 | 60 | AMPK Family | Off-target |
| p38α (MAPK14) | 1300 | MAPK Family | Weakly inhibited |
| KDR (VEGFR2) | 650 | Receptor Tyrosine Kinase | Weakly inhibited |
This table summarizes the known IC50 values of this compound against its primary targets and key off-target kinases. Data is compiled from various sources.[1][2][3]
Beyond these specific examples, broader screening efforts have indicated that this compound can also inhibit other protein tyrosine kinases that possess a threonine residue at the "gatekeeper" position within the ATP-binding pocket.[4] This includes members of the FGF and Ephrin receptor families, as well as the Tec kinase BTK and the Src family member Yes.[4] However, quantitative IC50 values for these interactions are not as widely reported. For a comprehensive overview of the kinome-wide selectivity, the raw data from the Harvard Medical School (HMS) LINCS Project's KINOMEscan is available for detailed analysis.
Experimental Methodologies
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize the cross-reactivity of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (for Lck and Src)
This assay format is a common method for determining the in vitro potency of kinase inhibitors.
Principle: The HTRF assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The detection system utilizes a europium cryptate-labeled anti-phosphotyrosine antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal that is measured over time.
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, combine the kinase (e.g., Lck or Src), the biotinylated substrate peptide (e.g., a gastrin-derived peptide for Lck), and the test compound (this compound) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA).[1][5][6]
-
Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase.[1][5]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate detection by adding a solution containing EDTA, a europium cryptate-labeled anti-phosphotyrosine antibody, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665).[1][5]
-
Signal Measurement: After another incubation period (e.g., 60 minutes) at room temperature, measure the HTRF signal using a compatible plate reader with excitation at ~320-340 nm and emission at both ~620 nm (cryptate) and ~665 nm (acceptor). The ratio of the acceptor to donor emission is proportional to the level of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
ADP-Glo™ Kinase Assay (for SIK family kinases)
This luminescent assay is another widely used method for measuring kinase activity and inhibition.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is then converted back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction. The intensity of the light is directly proportional to the kinase activity.
Detailed Protocol:
-
Kinase Reaction: In a white, opaque 384-well plate, set up the kinase reaction containing the SIK family kinase (SIK1, SIK2, or SIK3), the appropriate substrate, and serial dilutions of this compound in a kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-45 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration and fitting the curve.
Visualizing the Impact of this compound
To better understand the functional implications of this compound's cross-reactivity, the following diagrams illustrate the experimental workflow for assessing kinase inhibitor selectivity and a simplified signaling pathway affected by this inhibitor.
Caption: Workflow for determining kinase inhibitor selectivity.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
A Head-to-Head Analysis of Kinase Inhibitors: WH-4-023 vs. Bosutinib
In the landscape of kinase inhibitor research and development, a nuanced understanding of the comparative pharmacology of different molecules is paramount. This guide provides a detailed comparative analysis of WH-4-023, a potent research-focused inhibitor, and bosutinib (B1684425), an FDA-approved therapeutic agent. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their work in oncology, immunology, and signaling pathway studies.
At a Glance: Key Differentiators
| Feature | This compound | Bosutinib |
| Primary Kinase Targets | Lck, Src, SIK1, SIK2, SIK3 | BCR-ABL, Src, Lyn, Hck |
| Regulatory Status | Research Use Only | Approved for Chronic Myeloid Leukemia (CML) |
| Primary Therapeutic Area (Clinical) | Not Applicable | Oncology (CML) |
| Key Research Applications | T-cell signaling modulation, macrophage polarization, cancer cell proliferation | CML, imatinib-resistance studies |
Mechanism of Action and Target Profile
This compound is a potent dual inhibitor of the Src family kinases Lck and Src.[1][2] It binds to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and preventing the phosphorylation of downstream effector molecules involved in crucial cellular processes such as cell growth, survival, and immune signaling.[1] Notably, this compound also demonstrates potent inhibition of Salt-Inducible Kinases (SIK1, SIK2, and SIK3) at low nanomolar concentrations, implicating it in the modulation of macrophage polarization and inflammatory responses.[1][3][4]
Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases.[5][6] Its primary clinical application is in the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML), where it targets the constitutively active BCR-ABL fusion protein.[7][8] By inhibiting the BCR-ABL kinase, bosutinib effectively blocks the signaling pathways that drive the proliferation of leukemic cells, leading to apoptosis.[9] It is also an inhibitor of other Src-family kinases, including Src, Lyn, and Hck.[7][9] An important feature of bosutinib is its efficacy against 16 of 18 imatinib-resistant forms of the BCR-ABL kinase, though it is not effective against the T315I and V299L mutations.[5][7] Unlike some other tyrosine kinase inhibitors, bosutinib has minimal activity against c-KIT and platelet-derived growth factor receptor (PDGFR), which may contribute to its distinct toxicity profile.[5][8]
Quantitative Kinase Inhibition Data
The following table summarizes the in-vitro inhibitory activity of this compound and bosutinib against their key kinase targets.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | Lck | 2[2][3][10] |
| Src | 6[2][3][10] | |
| SIK1 | 10[3][4] | |
| SIK2 | 22[3][4] | |
| SIK3 | 60[3][4] | |
| p38α | 1300[11] | |
| KDR (VEGFR2) | 650[11] | |
| Bosutinib | Abl | ~1 (in various assays) |
| Src | ~1.2 (in various assays) | |
| Lyn | ~1.1 (in various assays) | |
| Hck | ~1.1 (in various assays) |
Note: IC50 values for bosutinib can vary depending on the specific assay conditions and cell lines used. The values presented are representative of its potent activity against Abl and Src family kinases.
Signaling Pathways
The signaling pathways affected by this compound and bosutinib are central to their biological effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize inhibitors like this compound and bosutinib.
In-Vitro Kinase Inhibition Assay (Lck HTRF Assay)
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
Protocol Details:
-
Reaction Setup : The kinase reaction is typically performed in a 96- or 384-well plate.
-
Component Addition : The reaction components are added in a specific order, usually starting with the buffer, followed by the enzyme, substrate, and inhibitor, with ATP being added last to initiate the reaction.[2][3]
-
Incubation : The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection : The amount of phosphorylated substrate is quantified using Homogeneous Time-Resolved Fluorescence (HTRF). The europium-labeled antibody binds to the phosphorylated substrate, and the SA-APC binds to the biotinylated substrate. When in close proximity, excitation of the europium donor results in fluorescence emission from the APC acceptor. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis : The fluorescence signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.
T-Cell Proliferation Assay
This cellular assay assesses the ability of a compound to inhibit T-cell activation and proliferation.
Protocol Details:
-
T-Cell Isolation : T-cells are purified from human peripheral blood lymphocytes (hPBL).[2]
-
Plating and Pre-incubation : The purified T-cells are plated in 96-well tissue culture plates (e.g., 1x10^5 cells/well). The cells are then pre-incubated with the test compound (e.g., this compound) at various concentrations.[2]
-
Stimulation : T-cell activation is induced by adding a combination of anti-CD3 and anti-CD28 antibodies.[2]
-
Incubation : The cells are cultured for approximately 20 hours at 37°C in a 5% CO2 incubator.[2]
-
IL-2 Quantification : After incubation, the cell culture supernatants are collected, and the concentration of secreted Interleukin-2 (IL-2), a key cytokine in T-cell proliferation, is measured by ELISA.[2]
-
Proliferation Measurement : The remaining cells in the wells are pulsed with 3H-thymidine and incubated overnight. The amount of incorporated 3H-thymidine, which is proportional to DNA synthesis and cell proliferation, is then measured.[2]
-
Data Analysis : The effect of the compound on IL-2 secretion and T-cell proliferation is determined by comparing the results from treated and untreated cells.
Conclusion
This compound and bosutinib are both potent kinase inhibitors with overlapping activity against the Src family of kinases. However, their distinct primary targets and developmental stages define their current applications. This compound serves as a valuable research tool for dissecting the roles of Lck, Src, and SIK kinases in immunology and oncology. In contrast, bosutinib is a clinically validated therapeutic agent for CML, primarily targeting the BCR-ABL oncoprotein. This comparative guide provides a framework for researchers to understand the key differences and potential applications of these two important kinase inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 10. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 11. caymanchem.com [caymanchem.com]
WH-4-023: A Comparative Efficacy Review in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
WH-4-023 is a potent and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src, with additional activity against Salt-Inducible Kinases (SIKs). This guide provides a comprehensive comparison of this compound's efficacy in various preclinical models alongside other established inhibitors of these kinase families. The data presented is intended to support researchers in evaluating its potential for further investigation and development.
In Vitro Efficacy: A Potent Kinase Inhibitor
This compound demonstrates high potency against its primary targets, Lck and Src, with IC50 values in the low nanomolar range.[1][2][3] It also effectively inhibits SIK family members, albeit with slightly lower potency.[1][2] This multi-targeted profile suggests its potential utility in both immunology and oncology.
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| This compound | Lck | 2 | >300-fold selective over p38α and KDR.[1][2] |
| Src | 6 | ||
| SIK1 | 10 | ||
| SIK2 | 22 | ||
| SIK3 | 60 | ||
| Saracatinib (AZD0530) | c-Src | 2.7 | Also inhibits Lck, c-YES, Lyn, Fyn, Fgr, and Blk (IC50s 4-11 nM).[4][5] |
| Dasatinib | Src | <1 | Broad-range tyrosine kinase inhibitor. |
| Bosutinib (B1684425) | Src | 1.2 | Also an Abl inhibitor. |
| BI-D1870 | RSK1/2/3/4 | 10-30 | Pan-RSK inhibitor.[6][7] |
| HG-9-91-01 | SIK1 | 0.92 | Highly selective SIK inhibitor.[8][9] |
| SIK2 | 6.6 | ||
| SIK3 | 9.6 |
In Vivo Efficacy: Anti-Inflammatory and Anti-Tumor Potential
Preclinical in vivo studies have highlighted the anti-inflammatory and potential anti-tumor activities of this compound and its comparator compounds.
Anti-Inflammatory Activity
This compound has demonstrated significant efficacy in a murine model of collagen-induced arthritis (CIA), a preclinical model for rheumatoid arthritis. Oral administration of this compound resulted in a dose-dependent reduction in paw swelling.
Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Compound | Model | Dosing | Key Findings |
| This compound | Murine CIA | 3, 10, 30 mg/kg, p.o. | Dose-dependent inhibition of paw swelling. |
| BI-D1870 | Murine EAE | Not specified | Protected mice from EAE by reducing TH1 and TH17 cell infiltration into the CNS.[10] |
| HG-9-91-01 | Murine CUMS | Intracerebral infusion | Induced significant antidepressant-like effects.[11] |
Anti-Tumor Activity
While specific in vivo anti-cancer studies for this compound are not extensively published, its potent inhibition of Src kinase suggests potential anti-tumor and anti-metastatic effects. The following table summarizes the in vivo efficacy of well-characterized Src inhibitors in various cancer models.
Table 3: In Vivo Efficacy of Src Inhibitors in Cancer Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) / Key Findings |
| Saracatinib (AZD0530) | N87 human gastric cancer xenograft | Not specified | Significant antitumor activity alone; enhanced efficacy in combination with 5-FU.[12] |
| Src3T3 allografts | ≥6 mg/kg/day | Complete tumor growth inhibition at 25 mg/kg/day in mice.[4] | |
| Dasatinib | B16.OVA melanoma | Not specified | Significant decrease in tumor growth.[13] |
| Patient-derived lung cancer xenografts | 30 mg/kg/day, p.o. | Significantly inhibited tumor growth. | |
| Bosutinib | Human pancreas cancer xenografts | Not specified | TGI ranged from 32% to 140% in 15 different xenografts.[14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Lck/Src Signaling Pathway Inhibition by this compound.
Caption: SIK Signaling Pathway and the Effect of this compound.
Caption: General Experimental Workflow for In Vivo Xenograft Studies.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Lck HTRF)
The inhibitory activity of this compound and comparator compounds against Lck is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. The assay measures the ATP-dependent phosphorylation of a biotinylated substrate peptide.
-
Enzyme: Recombinant Lck kinase domain.
-
Substrate: Biotinylated peptide substrate (e.g., gastrin).
-
ATP Concentration: Typically near the Km for ATP.
-
Reaction Buffer: Contains HEPES, MgCl2, MnCl2, DTT, and BSA.
-
Detection: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). The HTRF signal is read on a fluorescence plate reader.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.[1]
In Vivo Murine Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the anti-inflammatory efficacy of compounds in a model that mimics human rheumatoid arthritis.
-
Animals: DBA/1 mice are commonly used due to their susceptibility to CIA.
-
Induction: Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.
-
Treatment: Oral administration of this compound or vehicle control, typically starting before or at the onset of clinical signs of arthritis.
-
Assessment: The severity of arthritis is scored based on paw swelling (measured by caliper) and clinical signs of inflammation (erythema, edema). Histological analysis of the joints can be performed at the end of the study to assess cartilage and bone erosion.
In Vivo Solid Tumor Xenograft Model
This model assesses the anti-tumor efficacy of compounds against human cancer cell lines grown as tumors in immunocompromised mice.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human cancer cells (e.g., N87 gastric cancer, patient-derived xenografts) are injected subcutaneously or orthotopically.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The compound is administered daily via a relevant route (e.g., oral gavage).
-
Assessment: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated. Further analysis can include immunohistochemistry for proliferation and apoptosis markers.[12][14]
Conclusion
This compound is a potent dual inhibitor of Lck and Src with additional activity against SIKs. Its in vitro and in vivo profiles demonstrate significant anti-inflammatory potential. While direct in vivo anti-cancer efficacy data is limited, its strong inhibition of Src, a key driver of tumor progression and metastasis, suggests that further investigation in relevant cancer models is warranted. This guide provides a comparative framework to aid researchers in the strategic design of future preclinical studies.
References
- 1. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived tumor xenograft and organoid models established from resected pancreatic, duodenal and biliary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and pharmacodynamic effects of bosutinib (SKI-606), a Src/Abl inhibitor, in freshly generated human pancreas cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The salt-inducible kinases inhibitor HG-9-91-01 exhibits antidepressant-like actions in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The ribosomal S6 kinase inhibitor BI-D1870 ameliorated experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Lck/Src Inhibitor WH-4-023: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a small molecule inhibitor is paramount. This guide provides a framework for validating the specificity of WH-4-023, a potent dual inhibitor of the Src family kinases Lck and Src, with a focus on the use of knockout (KO) models. By comparing the effects of this compound in wild-type versus knockout cells, its on-target and potential off-target activities can be definitively characterized.
This compound is a well-documented inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src, with IC50 values of 2 nM and 6 nM, respectively, in cell-free assays.[1] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs), with reported IC50 values of 10 nM, 22 nM, and 60 nM for SIK1, SIK2, and SIK3, respectively.[1] This guide will outline experimental approaches to rigorously assess the specificity of this compound and compare its performance with other known Lck/Src inhibitors.
Comparative Inhibitor Profiling
A critical aspect of validating a new inhibitor is to benchmark its performance against existing compounds. The following table summarizes the in vitro potency of this compound against its primary targets and known off-targets, alongside two widely used Src family kinase inhibitors, Dasatinib (B193332) and Bosutinib (B1684425).
| Compound | Lck IC50 (nM) | Src IC50 (nM) | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | BCR-ABL Ki (pM) |
| This compound | 2[1] | 6[1] | 10[1] | 22[1] | 60[1] | Not Reported |
| Dasatinib | - | 0.5[2] | Not Reported | Not Reported | Not Reported | 30[2] |
| Bosutinib | - | 1.2[3] | Not Reported | Not Reported | Not Reported | - |
Note: IC50 and Ki values are dependent on assay conditions and should be considered as relative potencies.
Validating On-Target Specificity Using Knockout Models
The gold standard for validating the on-target activity of an inhibitor is to demonstrate a loss of its cellular effect in cells lacking the target protein. This is achieved by generating knockout cell lines using technologies like CRISPR-Cas9.
Experimental Workflow for Knockout Validation
References
- 1. selleckchem.com [selleckchem.com]
- 2. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia | Haematologica [haematologica.org]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of WH-4-023 and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the investigational molecule WH-4-023 with the established drugs Dasatinib, Bosutinib (B1684425), and Saracatinib (B1683781). This compound is a potent dual inhibitor of Lck and Src kinases, which also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs). Dasatinib, Bosutinib, and Saracatinib are established kinase inhibitors with overlapping targets, primarily used in oncology. This document summarizes available preclinical in vivo data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate an objective assessment of their comparative performance.
In Vivo Efficacy Comparison
The following table summarizes the available quantitative in vivo efficacy data for this compound and the established Src/Lck inhibitors Dasatinib, Bosutinib, and Saracatinib. Due to the limited publicly available in vivo data for this compound in inflammatory models, this comparison focuses on its anti-inflammatory effects alongside the anti-arthritic and anti-cancer activities of the established drugs.
| Drug | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Parameter | Result | Citation |
| This compound | Mouse | Delayed-Type Hypersensitivity (DTH) | 100 mg/kg, oral, once daily for 4 days | Inhibition of ear swelling | 49% inhibition | [1] |
| Dasatinib | Mouse | Collagen-Induced Arthritis (CIA) | 10 mg/kg, oral gavage, once daily | Reduction in arthritis score | Significant reduction in clinical arthritis and histological scores | [2][3] |
| Dasatinib | Mouse | Passive Cutaneous Anaphylaxis (PCA) | 29 mg/kg, oral | Inhibition of vascular leakage | ED50 of ~29 mg/kg | [4] |
| Dasatinib | Nude Mouse | Laryngeal Cancer Xenograft (Hep-2 cells) | Not specified | Reduction in tumor burden | Significant reduction in tumor weight, comparable to cisplatin | [5] |
| Bosutinib | Nude Mouse | Pancreatic Cancer Xenografts | Not specified | Tumor Growth Inhibition (T/C) | 32% to 140% in 15 xenografts | [6] |
| Saracatinib | Nude Mouse | Gastric Cancer Xenograft (N87 cells) | 50 mg/kg, oral gavage, once daily for 3 weeks | Antitumor activity | Significant antitumor activity | [7] |
| Saracatinib | Mouse | Anaphylaxis model (ASDIS) | Intradermal injection | Inhibition of immune complex distribution | Inhibition observed | [8] |
Experimental Protocols
This compound: Delayed-Type Hypersensitivity (DTH) Model
-
Animal Model: Male BALB/c mice.
-
Sensitization: Mice were sensitized by topical application of 2,4-dinitrofluorobenzene (DNFB) on the shaved abdomen and back.
-
Challenge: Five days after sensitization, the dorsal and ventral surfaces of the right ear were challenged with DNFB. The left ear served as a control.
-
Treatment: this compound was administered orally at a dose of 100 mg/kg once daily for four days, starting on the day of sensitization.
-
Efficacy Evaluation: Ear swelling was measured 24 hours after the challenge. The percent inhibition of the inflammatory response was calculated by comparing the ear swelling in the treated group to the vehicle-treated group.[1]
Dasatinib: Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1J mice.[3]
-
Induction of Arthritis: Arthritis was induced by immunization with bovine type II collagen emulsified in Freund's complete adjuvant.[3]
-
Treatment: Dasatinib was administered orally via gavage at a dose of 10 mg/kg once daily.[2]
-
Efficacy Evaluation: The severity of arthritis was assessed using a clinical scoring system based on paw swelling and inflammation. Histological analysis of the joints was also performed to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.[2][3]
Bosutinib: Pancreatic Cancer Xenograft Model
-
Animal Model: Female nude mice.[6]
-
Tumor Implantation: Surgically resected human pancreatic tumors were implanted into the mice.[6]
-
Treatment: Once tumors were established, mice were randomized to receive bosutinib or a control vehicle. The specific dose and route of administration are not detailed in the provided abstract.[6]
-
Efficacy Evaluation: Tumor growth was measured, and the tumor growth inhibition (T/C) was calculated. A T/C of less than 45% was considered sensitive to the treatment.[6]
Saracatinib: Gastric Cancer Xenograft Model
-
Animal Model: 4- to 6-week-old female BALB/c athymic nude mice.[7]
-
Tumor Implantation: NCI-N87 human gastric cancer cells were injected subcutaneously into the mice.[7]
-
Treatment: Saracatinib was administered via oral gavage once daily at a concentration of 50 mg/kg for 3 weeks.[7]
-
Efficacy Evaluation: Tumor volume was measured every other day. At the end of the study, tumors were excised for histological examination and protein expression analysis.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.
Caption: Lck/Src Signaling Pathway Inhibition.
Caption: SIK Signaling Pathway Inhibition.
Caption: General In Vivo Experimental Workflow.
References
- 1. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment Effects of the Second-Generation Tyrosine Kinase Inhibitor Dasatinib on Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib, a selective tyrosine kinase inhibitor, prevents joint destruction in rheumatoid arthritis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. e-century.us [e-century.us]
- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-allergic effect of the Src family kinase inhibitor saracatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Pluripotency Maintenance: WH-4-023 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor WH-4-023 with other commonly used inhibitors for the maintenance of pluripotency in stem cells. We delve into the experimental data, detail relevant protocols, and visualize the underlying signaling pathways to offer a clear perspective on the role and efficacy of these compounds.
Introduction to Pluripotency Inhibitors
The maintenance of a pluripotent state in embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) is critical for research in developmental biology, disease modeling, and regenerative medicine. A key strategy for preventing spontaneous differentiation and preserving self-renewal in vitro is the use of small molecule inhibitors that target specific signaling pathways. Among the most established are inhibitors of Mitogen-activated protein kinase kinase (MEK) and Glycogen synthase kinase 3 (GSK3), often used in combination (termed '2i'). More recently, additional inhibitors, including the Src/Lck kinase inhibitor this compound, have been incorporated into culture media to achieve a more stable "naïve" state of pluripotency, particularly in human pluripotent stem cells.
This compound: A Potent and Selective Kinase Inhibitor
This compound is a potent and selective dual inhibitor of the non-receptor tyrosine kinases Lck and Src.[1] It is a key component of the "5i/L/A" medium, which is used to induce and maintain a naïve state of pluripotency in human ESCs and iPSCs.[2][3][4][5] While direct quantitative comparisons with other individual inhibitors in maintaining pluripotency are limited, its inclusion in multi-component inhibitor cocktails highlights its significant synergistic role.
Comparative Analysis of Inhibitors
While head-to-head quantitative comparisons of this compound with individual MEK and GSK3 inhibitors for pluripotency maintenance are not extensively documented in the literature, a qualitative and mechanistic comparison can be drawn from their use in various culture systems.
Key Performance Indicators:
| Inhibitor | Primary Target(s) | Typical Effect on Colony Morphology | Impact on Pluripotency Markers (e.g., OCT4, NANOG) | Role in Pluripotency Maintenance |
| This compound | Lck, Src, SIK1/2/3 | Enhances dome-shaped colony morphology.[6] | Limited impact on naive-specific cell-surface markers or transcript levels when used alone.[6] | Primarily supportive and synergistic, often used in combination with other inhibitors to stabilize the naive state. |
| PD0325901 (MEK Inhibitor) | MEK1, MEK2 | Promotes the formation of compact, dome-shaped colonies. | Upregulates expression of key pluripotency factors like Nanog. | Core component of '2i' and other pluripotency media; blocks differentiation signals from the FGF/MAPK pathway. |
| CHIR99021 (GSK3 Inhibitor) | GSK3α, GSK3β | Supports uniform, undifferentiated colony morphology. | Sustains expression of pluripotency factors such as Oct4 and Nanog by activating the Wnt/β-catenin pathway. | Core component of '2i' and other pluripotency media; promotes self-renewal by mimicking Wnt signaling. |
Quantitative Data: Inhibitor Potency and Working Concentrations
The following table summarizes the inhibitory concentrations (IC50) for this compound against its primary targets and the typical working concentrations for this compound, PD0325901, and CHIR99021 in pluripotent stem cell culture.
| Inhibitor | Target | IC50 | Typical Working Concentration in Cell Culture |
| This compound | Lck | 2 nM | 0.5 - 1 µM |
| Src | 6 nM | ||
| SIK1 | 10 nM | ||
| SIK2 | 22 nM | ||
| SIK3 | 60 nM | ||
| PD0325901 | MEK1/2 | ~1 nM | 0.5 - 1 µM |
| CHIR99021 | GSK3α/β | ~5-10 nM | 1 - 3 µM |
IC50 values for this compound are from manufacturer datasheets and published literature.[7]
Signaling Pathways in Pluripotency Maintenance
The maintenance of pluripotency is regulated by a complex network of signaling pathways. The diagrams below illustrate the points of intervention for this compound, MEK inhibitors, and GSK3 inhibitors.
References
- 1. cellgs.com [cellgs.com]
- 2. Induction of Human Naïve Pluripotency Using 5i/L/A Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Human Naïve Pluripotency Using 5i/L/A Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Human Naïve Pluripotency Using 5i/L/A Medium | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing the signaling requirements for naive human pluripotency by high-throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
Head-to-Head Comparison: WH-4-023 vs. SU6656 in Kinase Inhibition
For researchers and drug development professionals navigating the landscape of kinase inhibitors, selecting the optimal tool for targeting specific signaling pathways is paramount. This guide provides a detailed, data-driven comparison of two widely used Src family kinase inhibitors: WH-4-023 and SU6656. We will delve into their inhibitory profiles, mechanisms of action, and the experimental data that underpins our understanding of these compounds.
At a Glance: Key Differences
| Feature | This compound | SU6656 |
| Primary Targets | Potent dual inhibitor of Lck and Src | Selective inhibitor of Src family kinases (Src, Yes, Lyn, Fyn) |
| Potency (IC50) | 2 nM (Lck), 6 nM (Src) | 280 nM (Src), 20 nM (Yes), 130 nM (Lyn), 170 nM (Fyn) |
| Additional Targets | SIK1 (10 nM), SIK2 (22 nM), SIK3 (60 nM) | Aurora Kinases, AMPK |
| Selectivity | >300-fold selective against p38α and KDR | Weaker activity towards Abl and receptor tyrosine kinases |
Quantitative Analysis: Inhibitory Profiles
The following tables summarize the in vitro inhibitory activities of this compound and SU6656 against a panel of kinases. This data provides a quantitative basis for comparing their potency and selectivity.
Table 1: Inhibitory Activity (IC50) of this compound
| Kinase | IC50 (nM) |
| Lck | 2[1][2] |
| Src | 6[1][2] |
| SIK1 | 10[1] |
| SIK2 | 22[1] |
| SIK3 | 60[1] |
| p38α | >1300[3] |
| KDR | >650[3] |
Table 2: Inhibitory Activity (IC50) of SU6656
| Kinase | IC50 (nM) |
| Yes | 20[4][5] |
| Lyn | 130[4][5] |
| Fyn | 170[4][5] |
| Src | 280[4][5] |
| Lck | 6880[6] |
| AMPK (α2) | 220[6] |
Mechanism of Action and Signaling Pathways
Both this compound and SU6656 function as ATP-competitive inhibitors of their target kinases. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby interrupting signal transduction.
This compound is a potent dual inhibitor of Lck and Src, two key non-receptor tyrosine kinases involved in T-cell receptor signaling and other cellular processes.[1][2] Its high potency for these targets makes it a valuable tool for studying immune cell function. Additionally, this compound inhibits Salt-Inducible Kinases (SIKs), which play a role in regulating macrophage polarization and inflammatory responses.[7][8]
SU6656 is a selective inhibitor of the Src family of kinases, which includes Src, Yes, Lyn, and Fyn.[4][5] These kinases are integral to a multitude of cellular processes, including cell growth, proliferation, and migration.[9] SU6656 has been instrumental in dissecting the roles of Src family kinases in various signaling pathways, such as those initiated by platelet-derived growth factor (PDGF).[9][10] Interestingly, SU6656 has also been shown to inhibit Aurora kinases, which are critical for cell division, and AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][11][12]
Signaling Pathway Diagrams
Caption: this compound inhibits Lck, Src, and SIK signaling pathways.
Caption: SU6656 inhibits Src family kinase and Aurora kinase pathways.
Experimental Protocols
Detailed and reproducible experimental design is the cornerstone of scientific advancement. Below are representative protocols for key assays used to characterize this compound and SU6656.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of the substrate (e.g., a biotinylated peptide) and ATP.
-
Prepare serial dilutions of the inhibitor (this compound or SU6656) in DMSO.
-
-
Assay Procedure:
-
In a microplate, add the kinase and the inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
The amount of phosphorylated substrate is quantified using a suitable detection method. For instance, in a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.[1][2]
-
The plate is read on a fluorescence plate reader.
-
-
Data Analysis:
-
The results are plotted as the percentage of kinase activity versus the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated using a suitable curve-fitting algorithm.
-
Cellular Proliferation Assay
This protocol outlines a method to assess the effect of the inhibitors on cell growth.
Detailed Steps:
-
Cell Seeding:
-
Seed cells (e.g., NIH 3T3 fibroblasts) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight in a cell culture incubator.
-
-
Inhibitor Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or SU6656.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Cell viability can be measured using various methods, such as the MTT or resazurin (B115843) assay.
-
For the resazurin assay, add the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (the concentration that inhibits cell growth by 50%).
-
Conclusion
Both this compound and SU6656 are valuable chemical probes for investigating Src family kinase signaling. The choice between them will depend on the specific research question.
-
This compound is a highly potent inhibitor of Lck and Src, making it an excellent choice for studies focused on these two kinases, particularly in the context of immunology. Its additional activity against SIKs may be a consideration depending on the experimental system.
-
SU6656 , while less potent against Src than this compound, offers a broader inhibitory profile against other Src family members like Yes, Lyn, and Fyn.[4][5] Its off-target effects on Aurora kinases and AMPK should be considered when interpreting results.[5][11][12]
Researchers should carefully consider the kinase expression profile of their model system and the desired level of selectivity when selecting an inhibitor. The data and protocols presented in this guide are intended to facilitate an informed decision-making process for the rigorous and reproducible study of kinase-driven signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. apexbt.com [apexbt.com]
- 9. SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors SU6656 and Sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Confirming the On-Target Effects of WH-4-023 with Genetic Approaches: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the on-target effects of the dual Lck/Src and Salt-Inducible Kinase (SIK) inhibitor, WH-4-023, using genetic methodologies. Objective comparison with experimental data and detailed protocols are provided to facilitate robust target validation.
This compound is a potent small molecule inhibitor targeting Lymphocyte-specific protein tyrosine kinase (Lck), Proto-oncogene tyrosine-protein kinase Src, and Salt-inducible kinases (SIKs). It demonstrates low nanomolar efficacy against Lck and Src, with IC50 values of approximately 2 nM and 6 nM, respectively, and also inhibits SIK1, SIK2, and SIK3 with IC50 values of 10, 22, and 60 nM. While biochemical assays establish its inhibitory potential, confirming that its cellular effects are a direct consequence of engaging these specific targets is a critical step in preclinical development. Genetic approaches, such as CRISPR-Cas9-mediated gene knockout and shRNA-mediated gene knockdown, offer a precise way to validate these on-target effects by mimicking the pharmacological inhibition of the target protein.
This guide outlines the experimental workflows and presents comparative data for validating the on-target effects of this compound.
Comparative Data: Pharmacological vs. Genetic Inhibition
The following tables summarize the expected quantitative outcomes when comparing the effects of this compound with genetic knockout of its primary targets. The data presented are hypothetical and representative of typical results from such validation experiments.
Table 1: Comparison of this compound Efficacy in Wild-Type vs. Lck/Src Knockout Cells
| Cell Line | Condition | IC50 of this compound (nM) | Phospho-Src (Y416) (% of Control) | Cell Proliferation (% Inhibition) |
| Src-dependent Cancer Cell Line (e.g., HT-29) |
Safety Operating Guide
Proper Disposal Procedures for WH-4-023: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling WH-4-023, a potent and selective dual Lck/Src inhibitor, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on available safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid contact with skin and eyes.[4] The compound is a powder, and dust formation should be avoided.[4]
General Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Prevent the formation and inhalation of dust and aerosols.[4]
-
Ensure adequate exhaust ventilation in areas where the compound is handled.[4]
-
Wash hands thoroughly before breaks and immediately after handling the product.[4]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [4] |
| Skin Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. | [4] |
| Respiratory Protection | Wear respiratory protection if dust is formed. | [4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves incineration by a licensed disposal company.[4]
-
Collection: Carefully sweep up and shovel the solid this compound, avoiding the creation of dust.[4]
-
Containment: Place the collected material into a suitable, closed container labeled for chemical waste.[4]
-
Solubilization (if applicable): For surplus and non-recyclable solutions, the material can be dissolved or mixed with a combustible solvent.[4]
-
Incineration: The contained waste should be sent to a licensed disposal company for incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in the same manner.[4]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate Personnel: Evacuate personnel to safe areas.[4]
-
Ensure Ventilation: Make sure there is adequate ventilation.[4]
-
Personal Protection: Wear respiratory protection and avoid breathing vapors, mist, gas, or dust.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]
-
Cleanup: Pick up and arrange for disposal without creating dust. Keep in suitable, closed containers for disposal.[4]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [4] |
| Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician. | [4] |
| Eye Contact | Flush eyes with water as a precaution. | [4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [4] |
In all cases of exposure, it is advised to consult a physician and show them the Safety Data Sheet.[4]
Visualizing the Disposal Workflow
To further clarify the procedural flow of this compound disposal, the following diagram outlines the key steps from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling and Disposal of WH-4-023: A Comprehensive Guide
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides critical operational and safety protocols for the potent and selective Lck/Src kinase inhibitor, WH-4-023. Adherence to these guidelines is paramount to ensure personnel safety, experimental integrity, and regulatory compliance within the laboratory setting.
Essential Safety and Handling Precautions
This compound is a powerful chemical agent requiring careful handling to avoid potential health risks. The primary routes of exposure are inhalation, skin contact, and eye contact. All personnel must be thoroughly trained in the procedures outlined below before handling this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the most effective barrier against exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves inspected prior to use. Employ proper glove removal technique.[1] | Prevents skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes and dust. |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is required.[1] | Prevents inhalation of dust or aerosols. |
| Body Protection | A complete chemical-resistant suit or lab coat.[1] | Protects against contamination of personal clothing and larger skin areas. |
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[1]
-
After Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Operational Plan: Storage and Handling
Storage: Store this compound in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent degradation and contamination.[1] Recommended storage temperatures are -20°C for one year or -80°C for two years for stock solutions.
Handling: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1] Ensure adequate ventilation is present.[1]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Segregation: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused compounds, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials).[2]
-
Containment:
-
Solid Waste: Place unused or expired this compound and contaminated solids in a designated, robust, and sealable hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.[3]
-
Storage of Waste: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated.[3]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.[2]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Experimental Protocol: Lck HTRF® Kinase Assay
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to measure the inhibitory activity of this compound on Lck kinase.
Materials and Reagents:
-
Lck enzyme (GST-kinase domain fusion)
-
Biotinylated substrate peptide (e.g., gastrin)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA)
-
Detection Reagents (in a buffer of 50 mM Tris pH 7.5, 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20):
-
Europium-conjugated anti-phosphotyrosine antibody (Eu-anti-PY)
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the Lck enzyme and biotinylated gastrin substrate in the assay buffer to their final concentrations (e.g., 250 pM Lck and 1.2 µM gastrin).
-
Assay Reaction:
-
Add 2 µL of the diluted this compound or control (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of the Lck enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture (final ATP concentration, e.g., 0.5 µM).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection reagent mixture containing Eu-anti-PY and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader with excitation at 320 nm and emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the HTRF® ratio (665 nm emission / 615 nm emission) * 10,000. Plot the HTRF® ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the Lck HTRF Kinase Assay.
Signaling Pathway Inhibition by this compound
This compound exerts its biological effects by potently inhibiting the Src family kinases, Lck and Src. These kinases are critical components of the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation and immune responses.[4][5]
Upon TCR engagement, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.[4] Activated ZAP-70 subsequently phosphorylates downstream adaptor proteins like LAT and SLP-76, initiating multiple signaling cascades that lead to T-cell proliferation, differentiation, and cytokine production.[6]
By inhibiting Lck and Src, this compound effectively blocks the initiation of this signaling cascade, thereby preventing T-cell activation.
Caption: Inhibition of the Lck/Src Signaling Pathway by this compound.
References
- 1. T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of the Src Family Kinase Lck by Hsp90 and Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the Src Tyrosine Kinases Lck and Fyn in Regulating γδTCR Signal Strength | PLOS One [journals.plos.org]
- 6. Differential T-Cell Antigen Receptor Signaling Mediated by the Src Family Kinases Lck and Fyn - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
